Product packaging for Dimethoxy Dienogest(Cat. No.:CAS No. 102193-41-9)

Dimethoxy Dienogest

Cat. No.: B1146345
CAS No.: 102193-41-9
M. Wt: 357.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethoxy Dienogest, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₃₁NO₃ and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₃₁NO₃ B1146345 Dimethoxy Dienogest CAS No. 102193-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQICJYXLKNOT-MXEMCNAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dimethoxy Dienogest: An In-depth Technical Guide on a Key Intermediate in Dienogest Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy dienogest, scientifically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is a crucial intermediate and a known impurity in the synthetic pathway of dienogest, a fourth-generation progestin widely used in the treatment of endometriosis and as an oral contraceptive. This technical guide provides a comprehensive overview of the chemical structure, properties, and the synthetic context of this compound. Due to its transient nature as a synthetic intermediate, dedicated studies on its biological activity and signaling pathways are not publicly available. Therefore, this guide also provides a detailed account of the biological properties and mechanism of action of the parent compound, dienogest, to offer a relevant pharmacological context for researchers encountering this molecule.

Chemical Structure and Properties of this compound

This compound is a steroid derivative characterized by a 3,3-dimethoxy ketal protecting group on the A-ring of the steroid nucleus. This feature distinguishes it from the final active pharmaceutical ingredient, dienogest, which possesses a 3-keto group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile[1]
Synonyms Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile[1][2]
CAS Number 102193-41-9[1]
Molecular Formula C₂₂H₃₁NO₃[1]
Molecular Weight 357.49 g/mol [1]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 79-83°C[1]
Boiling Point 524.6 ± 50.0 °C (Predicted)[1]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly)[1]

Synthesis of Dienogest and the Role of this compound

This compound is a key intermediate in several patented synthetic routes to dienogest. Its formation typically follows the introduction of the cyanomethyl group at the C17 position and precedes the deprotection of the 3-keto group.

General Synthetic Pathway

The synthesis of dienogest often commences from estra-5(10),9(11)-diene-3,17-dione. The 3-keto group is protected as a ketal, commonly a dimethoxy ketal, to prevent its reaction in subsequent steps. The protected compound, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a reaction with a cyanomethylating agent to introduce the characteristic cyanomethyl group at the C17 position, yielding this compound. The final step involves the acidic hydrolysis of the dimethoxy ketal to regenerate the 3-keto group, affording dienogest.

Dienogest_Synthesis start Estra-5(10),9(11)-diene-3,17-dione intermediate1 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one start->intermediate1 Ketalization (e.g., Methanol, Acid catalyst) intermediate2 This compound [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile intermediate1->intermediate2 Cyanomethylation (e.g., Cyanomethyl lithium) end Dienogest intermediate2->end Acid Hydrolysis (Deprotection)

Figure 1: Synthetic Pathway of Dienogest featuring this compound.
Experimental Protocol: Synthesis of Dienogest via this compound

The following is a generalized experimental protocol based on descriptions in the patent literature. Specific conditions and reagents may vary.

Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione

  • Reactants: Estra-5(10),9(11)-diene-3,17-dione, methanol, and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure: The starting material is dissolved in methanol, and the acid catalyst is added. The mixture is stirred, often with heating, until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC). The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated and purified.

Step 2: Cyanomethylation to form this compound

  • Reactants: 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one and a cyanomethylating agent (e.g., cyanomethyl lithium, prepared in situ from acetonitrile and n-butyllithium).

  • Procedure: The cyanomethylating agent is prepared at low temperature (e.g., -78°C) in an inert solvent like THF. A solution of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one in the same solvent is then added slowly. The reaction is quenched after completion, and the product, this compound, is worked up and purified.

Step 3: Acid Hydrolysis to Dienogest

  • Reactants: this compound and an aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • Procedure: this compound is dissolved in a suitable solvent (e.g., acetone or methanol), and the aqueous acid is added. The reaction mixture is stirred until the deprotection is complete. The product, dienogest, is then isolated by precipitation or extraction and purified by recrystallization.[3]

Biological Activity and Mechanism of Action of Dienogest

As there is no available data on the specific biological activity of this compound, this section details the well-characterized pharmacology of its parent compound, dienogest. This information is provided for context, as any residual this compound in a dienogest formulation would be an impurity.

Dienogest is a potent progestin with antiandrogenic properties.[4] Its primary mechanism of action involves the modulation of progesterone receptors, leading to a range of effects on the female reproductive system.

Progestogenic and Antiovulatory Effects

Dienogest exerts a strong progestogenic effect on the endometrium, leading to decidualization and subsequent atrophy of endometrial tissue.[4] This is a key mechanism in its efficacy for treating endometriosis. It also inhibits ovulation by suppressing gonadotropin secretion from the pituitary gland.

Antiandrogenic Activity

Dienogest possesses antiandrogenic properties, which contribute to its use in treating androgen-dependent conditions like acne.[4]

Signaling Pathway of Dienogest

The biological effects of dienogest are primarily mediated through its interaction with the progesterone receptor (PR). Upon binding to dienogest, the PR undergoes a conformational change, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. This leads to the downstream effects on cell proliferation, differentiation, and inflammation.

Dienogest_Signaling Dienogest Dienogest PR Progesterone Receptor (PR) (in cytoplasm) Dienogest->PR Binding D_PR_complex Dienogest-PR Complex PR->D_PR_complex Nucleus Nucleus D_PR_complex->Nucleus Translocation PRE Progesterone Response Element (PRE) (on DNA) D_PR_complex->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects: - Endometrial tissue atrophy - Inhibition of ovulation - Anti-inflammatory effects Transcription->Biological_Effects

Figure 2: Simplified Signaling Pathway of Dienogest.

Analytical Methods for this compound

The detection and quantification of this compound as an impurity in dienogest active pharmaceutical ingredient (API) and finished products are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.[5][6] A validated stability-indicating HPLC method can effectively separate dienogest from its impurities, including this compound, allowing for their accurate quantitation.

Conclusion

This compound is a pivotal, yet transient, molecule in the synthesis of the widely used progestin, dienogest. While it lacks dedicated pharmacological studies, its chemical properties and synthetic role are well-documented in the scientific and patent literature. Understanding the structure, properties, and synthetic context of this compound is essential for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of dienogest-containing products. The provided overview of dienogest's biological activity offers a valuable pharmacological framework for appreciating the significance of controlling impurities like this compound in the final drug substance.

References

Synthesis of Dienogest from Steroidal Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Dienogest, a fourth-generation progestin, from common steroidal precursors. The synthesis of its key intermediate, Dimethoxy Dienogest, is also detailed. This document outlines the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and manufacturing.

Introduction

Dienogest, chemically known as (17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile, is a synthetic progestogen with antiandrogenic properties. It is widely used in oral contraceptives and for the treatment of endometriosis. The synthesis of Dienogest typically originates from two main steroidal precursors: estrone-3-methyl ether (EME) or estra-4,9-diene-3,17-dione. This guide will explore the synthetic routes from both starting materials, highlighting the formation of the crucial intermediate, this compound.

Synthesis of Dienogest from Estrone-3-Methyl Ether (EME)

One of the common starting materials for Dienogest synthesis is estrone-3-methyl ether (EME). This route involves a series of reactions including reduction, ketal protection, cyanomethylation, and deprotection.

Overall Synthetic Workflow

The synthesis from EME can be visualized as a multi-step process, with the formation of this compound as a key intermediate before the final deprotection step.

Dienogest_Synthesis_from_EME EME Estrone-3-Methyl Ether (EME) Ketal 3-Methoxy-17,17-dialkoxy- estra-1,3,5-triene EME->Ketal Ketalization Birch 3-Methoxy-17,17-dialkoxy- estra-2,5(10)-diene Ketal->Birch Birch Reduction Dienone 3-Methoxy-estra-2,5(10)- dien-17-one Birch->Dienone Mild Acid Hydrolysis Dimethoxy_Dienogest This compound ([(17β)-17-Hydroxy-3,3-dimethoxyestra- 5(10),9(11)-dien-17-yl]acetonitrile) Dienone->Dimethoxy_Dienogest Cyanomethylation Dienogest Dienogest Dimethoxy_Dienogest->Dienogest Deprotection (Acid Hydrolysis) Dienogest_Synthesis_from_Dione Dione Estra-4,9-diene-3,17-dione Protected_Dione 3-Ketal Protected Dione Dione->Protected_Dione Ketal Protection Epoxide 17β-Spiro-epoxide Intermediate Protected_Dione->Epoxide Epoxidation Cyanomethyl_Intermediate 17α-Cyanomethyl-17β-hydroxy- 3-ketal Intermediate Epoxide->Cyanomethyl_Intermediate Cyanide Ring Opening Dienogest Dienogest Cyanomethyl_Intermediate->Dienogest Deprotection

In Vitro Activity of Dimethoxy Dienogest: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide aims to address the user's request for an in-depth analysis of Dimethoxy Dienogest's in vitro profile. However, due to the current scarcity of specific research on this particular derivative, this document will instead provide a detailed overview of the well-documented in vitro activities of the closely related and extensively studied progestin, Dienogest. The methodologies and signaling pathways described for Dienogest are likely to be highly relevant for any future investigation into the in vitro effects of this compound.

In Vitro Activity of Dienogest: A Proxy for Understanding this compound

Dienogest is a synthetic progestin known for its potent progestogenic and anti-androgenic activities.[1][2] Its effects are primarily mediated through its interaction with the progesterone receptor (PR). The following sections detail the known in vitro activities of Dienogest, which can serve as a foundational framework for hypothesizing and testing the potential activities of this compound.

Progesterone Receptor Binding and Activation

Dienogest is a specific agonist for the progesterone receptor.[3] In vitro studies have demonstrated its ability to bind to and activate the PR, leading to downstream transcriptional regulation of target genes. This activation is crucial for its therapeutic effects, such as the inhibition of endometrial cell proliferation.

One key aspect of Dienogest's in vitro profile is its ability to induce decidualization of endometrial stromal cells, a process characterized by morphological changes and the production of specific markers like prolactin.[4] Studies have shown that treatment of human endometrial stromal cells (ESC) with Dienogest in the presence of estradiol leads to a dose-dependent increase in prolactin mRNA levels and protein production.[2][4] This effect is mediated through the progesterone receptor, as it can be inhibited by the PR antagonist RU-486.[4]

Effects on Cell Proliferation and Gene Expression

Dienogest has been shown to directly inhibit the proliferation of various cell types in vitro, particularly endometrial cells. In immortalized human endometrial epithelial cells, Dienogest and progesterone inhibited 5-Bromo-2'-deoxyuridine (BrdU) incorporation in a dose-dependent manner at concentrations of 10⁻⁸ mol/l or higher.[3] This anti-proliferative effect is associated with the suppression of cyclin D1 gene expression, a key regulator of the cell cycle.[3]

Furthermore, in cultured endometriotic stromal cells, Dienogest significantly inhibits BrdU incorporation and induces cell cycle arrest in the G0/G1 phase.[2]

Quantitative Data on Dienogest In Vitro Activity

While specific data for this compound is unavailable, the following table summarizes key quantitative data for Dienogest from in vitro studies. This information provides a benchmark for the potency and efficacy of progestins at the cellular level.

ParameterCell Line/SystemValueReference
Progesterone Receptor EC50-3.4 or 10.5 nM[2]
Androgen Receptor Antagonistic EC50-420.6 or 775.0 nM[2]
Inhibition of Endometrial Stromal Cell Proliferation (IC50)Human Endometrial Stromal Cells>10⁻⁷ mol/l[4]
Inhibition of Endometrial Epithelial Cell Proliferation (Effective Conc.)Immortalized Human Endometrial Epithelial Cells≥10⁻⁸ mol/l[3]

Experimental Protocols for In Vitro Assessment of Progestins

The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of progestins like Dienogest and would be applicable for studying this compound.

Progesterone Receptor Binding Assay

This assay quantifies the affinity of a compound for the progesterone receptor. A common method is a competitive binding assay using a radiolabeled progestin (e.g., ³H-progesterone) and a source of progesterone receptors, such as cell lysates from PR-expressing cells (e.g., T47D breast cancer cells).

  • Preparation of Receptor Source: T47D cells are cultured and harvested. The cells are then lysed to release the intracellular proteins, including the progesterone receptor.

  • Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Endometrial cells (primary cultures or cell lines) are seeded in microplates and allowed to attach.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Detection: After incubation with BrdU, the cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added, and the absorbance is measured, which is proportional to the amount of BrdU incorporation and thus cell proliferation.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the expression of specific genes in response to treatment with the test compound.

  • Cell Treatment and RNA Extraction: Cells are treated with the test compound, and total RNA is extracted using a suitable method (e.g., Trizol reagent).

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is then used as a template for qPCR with gene-specific primers (e.g., for cyclin D1 or prolactin). The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated by normalizing it to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures for a compound like this compound, the following diagrams are provided based on the known pathways of Dienogest.

G Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMD This compound PR Progesterone Receptor (PR) DMD->PR Binds HSP Heat Shock Proteins PR->HSP Associated with PR_DMD PR-DMD Complex PR->PR_DMD Conformational Change PR_DMD_dimer PR-DMD Dimer PR_DMD->PR_DMD_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_DMD_dimer->PRE Binds Gene Target Gene (e.g., Cyclin D1, Prolactin) PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Hypothesized signaling pathway of this compound.

G Experimental Workflow for In Vitro Activity Assessment cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Endometrial Cells) BindingAssay Receptor Binding Assay (PR Affinity) CellCulture->BindingAssay ProliferationAssay Cell Proliferation Assay (BrdU Incorporation) CellCulture->ProliferationAssay GeneExpression Gene Expression Analysis (RT-qPCR) CellCulture->GeneExpression CompoundPrep Compound Preparation (this compound) CompoundPrep->BindingAssay CompoundPrep->ProliferationAssay CompoundPrep->GeneExpression DataAnalysis Quantitative Data Analysis (IC50, Gene Fold Change) BindingAssay->DataAnalysis ProliferationAssay->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion on In Vitro Activity DataAnalysis->Conclusion

Caption: A typical experimental workflow for assessing in vitro activity.

Conclusion and Future Directions

While a direct and detailed in vitro profile of this compound is not currently available in the public domain, the extensive research on its parent compound, Dienogest, provides a strong foundation for understanding its potential biological activities. It is highly probable that this compound also acts as a progesterone receptor agonist, influencing cell proliferation and gene expression in a manner similar to Dienogest.

To definitively characterize the in vitro activity of this compound, further research is required. The experimental protocols and assays outlined in this guide provide a clear roadmap for such investigations. Future studies should focus on determining its binding affinity for the progesterone receptor and other steroid receptors, quantifying its effects on endometrial cell proliferation and decidualization, and elucidating its impact on the expression of key regulatory genes. This will be crucial for understanding its potential therapeutic applications and for the development of novel progestin-based therapies.

References

Dimethoxy Dienogest: A Key Intermediate in the Synthesis of Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dimethoxy Dienogest, systematically known as 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one, is a crucial synthetic intermediate in the manufacturing of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. This guide provides a comprehensive overview of its chemical properties, its role in the synthesis of Dienogest, and detailed experimental protocols for its conversion.

Chemical Properties and Structure

This compound serves as a protected form of the keto-steroid precursor to Dienogest. The dimethoxy group at the C3 position acts as a protecting group, preventing unwanted reactions at this site during subsequent chemical transformations at the C17 position.

PropertyValue
CAS Number 102193-41-9[1][2][3][4]
Molecular Formula C₂₂H₃₁NO₃[2][4][5]
Molecular Weight 357.49 g/mol [2][4][5]
Appearance White to Off-White Solid[5]
Solubility Soluble in Chloroform, Dichloromethane, DMSO[5]

Role in Dienogest Synthesis

The primary role of this compound is to facilitate the selective introduction of the cyanomethyl group at the C17 position of the steroid nucleus. The synthetic strategy involves protecting the C3 ketone as a ketal (in this case, a dimethoxy ketal), followed by the addition of a cyanomethyl group to the C17 ketone, and finally, deprotection of the C3 ketal to yield Dienogest. This pathway is a common strategy in steroid synthesis to achieve high selectivity and yield.

Synthetic Pathway and Experimental Workflow

The conversion of this compound to Dienogest typically involves a two-step process: cyanomethylation followed by acidic hydrolysis (deprotection).

G A This compound (3,3-dimethoxy-estra-5(10),9(11)-diene-17-one) B Cyanomethylation (e.g., with Cyanomethyl lithium) A->B C 17α-cyanomethyl-17β-hydroxy-3,3-dimethoxy-estra-5(10),9(11)-diene B->C D Acidic Hydrolysis (Deprotection) C->D E Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-diene-3-one) D->E G cluster_synthesis Synthesis cluster_purification Purification A Reaction Setup: - Dissolve this compound in THF - Cool to -50 to -40°C B Addition of Cyanomethyl Lithium A->B C Reaction Monitoring (e.g., TLC, HPLC) B->C D Quenching of Reaction C->D E Hydrolysis with Acid (e.g., Perchloric Acid) D->E F Precipitation and Filtration E->F G Washing of Crude Product F->G H Recrystallization (e.g., from DMF/water) G->H I Drying under Vacuum H->I J Final Product: Dienogest I->J

References

An In-Depth Technical Guide to the Biological Activity of Dienogest and Its Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest, a fourth-generation synthetic progestin, is a cornerstone in the management of endometriosis and is a component of oral contraceptives. Its therapeutic efficacy is attributed to a unique pharmacological profile, characterized by potent progestogenic and notable anti-androgenic activities. This technical guide provides a comprehensive overview of the biological activity of Dienogest and its synthesis intermediates. It delves into the molecular mechanisms of action, signaling pathways, and presents detailed experimental protocols for the in vitro evaluation of these compounds. While extensive data exists for Dienogest, this guide also addresses the known synthesis pathways and the biological relevance of its precursors, highlighting areas for future research.

Introduction

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a 19-nortestosterone derivative that exhibits a hybrid pharmacological profile, combining the potent progestogenic effects of 19-nortestosterone derivatives with the anti-androgenic properties of progesterone derivatives.[1][2] This unique combination contributes to its clinical efficacy and favorable side-effect profile.[3][4] Understanding the biological activity of not only the final active pharmaceutical ingredient but also its synthetic intermediates is crucial for drug development, impurity profiling, and identifying potential new therapeutic applications.

Synthesis of Dienogest and Key Intermediates

Several synthetic routes for Dienogest have been reported, primarily starting from estrone derivatives. A common pathway involves the key intermediate estra-4,9-diene-3,17-dione .[5][6][7] The synthesis generally proceeds through the following key stages:

  • Formation of the Dienone System: Creation of the characteristic Δ4,9 diene structure in the steroid A and B rings.

  • Introduction of the 17α-cyanomethyl Group: This is a critical step that imparts the unique properties of Dienogest.

  • Modification of the 17-position: Conversion of the 17-keto group to a 17β-hydroxyl group.

A simplified representation of a common synthetic pathway is illustrated below:

Dienogest_Synthesis Estrone Derivative Estrone Derivative Estra-4,9-diene-3,17-dione Estra-4,9-diene-3,17-dione Estrone Derivative->Estra-4,9-diene-3,17-dione Multiple Steps Intermediate_2 Intermediate_2 Estra-4,9-diene-3,17-dione->Intermediate_2 Protection/Modification Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Cyanomethylation Dienogest Dienogest Intermediate_3->Dienogest Deprotection/Final Modification

A simplified synthetic pathway to Dienogest.

Biological Activity of Dienogest

Dienogest exerts its primary effects through interaction with nuclear hormone receptors, leading to the modulation of gene expression.

Progestogenic Activity

Dienogest is a potent agonist of the progesterone receptor (PR), with a high binding affinity.[8][9] This interaction leads to the decidualization of endometrial tissue, inhibition of ovulation, and antiproliferative effects on endometrial cells, which are central to its efficacy in treating endometriosis.[4][10]

Anti-androgenic Activity

Unlike many other 19-nortestosterone derivatives, Dienogest possesses significant anti-androgenic activity.[2][11] It acts as a competitive antagonist at the androgen receptor (AR), thereby inhibiting the effects of androgens like testosterone. This property contributes to its use in treating androgen-dependent conditions such as acne.

Other Endocrine Activities

Dienogest has negligible affinity for glucocorticoid, mineralocorticoid, and estrogen receptors, contributing to its favorable safety profile.[2][8]

Signaling Pathways

The biological effects of Dienogest are mediated through the classical nuclear receptor signaling pathway.

Hormone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds AR Androgen Receptor (AR) Dienogest->AR Binds (Antagonist) HSP Heat Shock Proteins PR->HSP Dissociates from PRE Progesterone Response Element PR->PRE Binds to AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Binding Blocked Transcription_P Modulation of Gene Transcription (Progestogenic Effects) PRE->Transcription_P Transcription_A Inhibition of Gene Transcription (Anti-androgenic Effects) ARE->Transcription_A

Dienogest's mechanism of action via nuclear receptor signaling.

Biological Activity of Synthesis Intermediates

  • Estra-4,9-diene-3,17-dione: This key intermediate possesses the core dienone structure. It is known to be an anabolic-androgenic steroid and is considered a prohormone of dienolone.[12][13] Its activity at the progesterone and androgen receptors is an area for further investigation.

It is anticipated that the progestogenic and anti-androgenic activities would evolve throughout the synthesis as the functional groups are modified to arrive at the final structure of Dienogest.

Quantitative Data

The following table summarizes the available quantitative data for Dienogest's biological activity.

CompoundTarget ReceptorAssay TypeValueReference
Dienogest Progesterone Receptor (PR)Transactivation (EC50)3.4 - 10.5 nM[8][14]
Androgen Receptor (AR)Transactivation (IC50)420.6 - 775.0 nM[8][14]

No quantitative biological activity data for the synthesis intermediates of Dienogest is currently available in the peer-reviewed literature.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the progestogenic and anti-androgenic activity of compounds like Dienogest and its intermediates.

Progesterone Receptor Competitive Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Progesterone Receptor (e.g., from cell lysates or recombinant source) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Progesterone Ligand (e.g., [3H]-Progesterone) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., via filtration) Incubate->Separate Detect Quantify Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze

References

An In-depth Technical Guide to the Pharmacokinetics of Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The request specified "Dimethoxy Dienogest." Our comprehensive search of scientific literature and chemical databases indicates that this compound is recognized as an impurity of the active pharmaceutical ingredient Dienogest . The pharmacokinetic and pharmacodynamic data available pertains to Dienogest, a widely studied synthetic progestogen. This guide will, therefore, focus on the pharmacokinetics of Dienogest, assuming this to be the intended subject of the query.

This technical guide provides a detailed overview of the pharmacokinetics of Dienogest, tailored for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Dienogest has been well-characterized in numerous studies. The following tables summarize the key quantitative parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral administration)

ParameterValueReference
Bioavailability~91%[1]
Cmax (Maximum Concentration)47 ng/mL[1]
Tmax (Time to Cmax)~1.5 hours[1]
Half-life (t1/2)9-10 hours[1]
Apparent Volume of Distribution (Vd/F)40 L[1]
Metabolic Clearance Rate (Cl/F)64 mL/min[1]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral administration, steady state)

ParameterValue (Korean Women)Reference
Cmax (Maximum Concentration)56.6 ± 11.9 ng/mL[2]
AUC0-24h (Area Under the Curve)613 ± 90.7 ng·h/mL[2]
Accumulation Ratio (based on AUC)1.22[2]

Table 3: Distribution and Elimination Characteristics of Dienogest

ParameterValueReference
Protein Binding90% (non-specifically to albumin)[1]
Binding to SHBG or CBGNone[1]
Excretion RoutePrimarily as metabolites[1]
Urine to Fecal Excretion Ratio~3:1[1]
Elimination within 6 days~86%[1]

Experimental Protocols

This section outlines the methodologies for key experiments in determining the pharmacokinetic profile of Dienogest.

2.1. In-Vivo Pharmacokinetic Study in Humans

  • Objective: To determine the pharmacokinetic profile of Dienogest after single and multiple oral doses.

  • Methodology:

    • Study Design: An open-label, single-center, one-sequence, two-period study is conducted in healthy female volunteers.[2]

    • Dosing: Subjects receive a single oral dose of 2 mg Dienogest, followed by a washout period, and then multiple once-daily oral doses of 2 mg Dienogest for a specified duration (e.g., 14 days).[2]

    • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 60 hours) after the single dose and the final dose of the multiple-dosing regimen.[2]

    • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -70°C until analysis.

    • Bioanalysis: Plasma concentrations of Dienogest are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Radioimmunoassay (RIA).

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vd/F, and Cl/F.

2.2. Quantification of Dienogest in Plasma using HPLC-MS/MS

  • Objective: To accurately measure the concentration of Dienogest in plasma samples.

  • Methodology:

    • Sample Preparation: A liquid-liquid extraction is performed on the plasma samples. An internal standard (e.g., a deuterated analog of Dienogest) is added to the plasma, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate Dienogest from other plasma components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Dienogest and the internal standard, ensuring high selectivity and sensitivity.

    • Quantification: A calibration curve is generated using standards of known Dienogest concentrations, and the concentration in the plasma samples is determined by comparing the peak area ratio of Dienogest to the internal standard against the calibration curve.

2.3. In-Vitro Metabolism Study using Human Liver Microsomes

  • Objective: To investigate the metabolic pathways of Dienogest and identify the cytochrome P450 (CYP) enzymes involved.

  • Methodology:

    • Incubation: Dienogest is incubated with human liver microsomes in the presence of a NADPH-regenerating system (to support CYP enzyme activity) in a phosphate buffer at 37°C.

    • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • Metabolite Identification: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by HPLC-MS/MS to identify and quantify the disappearance of the parent drug (Dienogest) and the formation of metabolites.

    • Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, Dienogest is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of selective CYP inhibitors. The reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Signaling Pathways and Experimental Workflows

3.1. Dienogest Signaling Pathway

Dienogest primarily exerts its effects through its interaction with the progesterone receptor (PR). As a selective progestin, it mimics the action of progesterone, leading to a cascade of downstream signaling events. Recent studies have also indicated that Dienogest can modulate other signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[3]

Caption: Dienogest signaling pathway.

3.2. Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of an orally administered compound like Dienogest in a rodent model.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase Protocol_dev Protocol Development & Ethical Approval Animal_acclimatization Animal Acclimatization Protocol_dev->Animal_acclimatization Dose_prep Dose Formulation Preparation Animal_acclimatization->Dose_prep Dosing Oral Dosing (e.g., gavage) Dose_prep->Dosing Blood_sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_sampling Plasma_prep Plasma Separation & Storage Blood_sampling->Plasma_prep Sample_analysis Bioanalysis (e.g., HPLC-MS/MS) Plasma_prep->Sample_analysis PK_analysis Pharmacokinetic Parameter Calculation Sample_analysis->PK_analysis Report_gen Study Report Generation PK_analysis->Report_gen

Caption: Preclinical oral pharmacokinetic study workflow.

References

In-Depth Technical Guide: Dienogest Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Dienogest, a synthetic progestin widely used in gynecology. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation progestin that combines the properties of 19-nortestosterone derivatives and progesterone derivatives. Its unique pharmacological profile is characterized by high selectivity for the progesterone receptor (PR), where it acts as a potent agonist, and notable antiandrogenic activity. This selectivity profile contributes to its clinical efficacy in treating endometriosis and its use in oral contraceptives, with a favorable side-effect profile compared to less selective progestins. Understanding its binding affinity across a range of steroid hormone receptors is crucial for elucidating its mechanism of action and predicting its physiological effects.

It is important to note that "Dimethoxy Dienogest" is a precursor or impurity in the synthesis of Dienogest and is not the pharmacologically active compound of interest for receptor binding studies. Therefore, this guide focuses exclusively on Dienogest.

Receptor Binding Affinity Profile of Dienogest

Dienogest exhibits a highly selective binding profile, with a strong affinity for the progesterone receptor and a moderate affinity for the androgen receptor, where it acts as an antagonist. Its affinity for glucocorticoid, mineralocorticoid, and estrogen receptors is negligible.

Data Presentation

The following tables summarize the quantitative data on the receptor binding and functional activity of Dienogest.

Table 1: Dienogest Progesterone Receptor (PR) and Androgen Receptor (AR) Activity

ReceptorActivity TypeParameterValue (nmol/L)Reference
Progesterone Receptor (PR)AgonistEC₅₀3.4 or 10.5[1][2]
Androgen Receptor (AR)AntagonistEC₅₀420.6 or 775.0[1][2]

EC₅₀ (Half-maximal effective concentration) values are from transactivation assays and indicate the concentration of Dienogest required to elicit a half-maximal response.

Table 2: Dienogest Binding Affinity for Other Steroid Receptors

ReceptorBinding/Activity NotedReference(s)
Glucocorticoid Receptor (GR)No significant agonistic or antagonistic action up to 3000 nmol/L.[1][2][3]
Mineralocorticoid Receptor (MR)No significant agonistic or antagonistic action up to 3000 nmol/L.[1][2][3]
Estrogen Receptor α (ERα)No activation observed up to 3000 nmol/L.[1][2][4]
Estrogen Receptor β (ERβ)No activation observed up to 3000 nmol/L.[1][2][4]

Experimental Protocols

This section details the methodologies for key experiments used to determine the receptor binding affinity and functional activity of Dienogest, based on established protocols.

Steroid Receptor Transactivation Assay

This assay measures the ability of a compound to activate or inhibit a steroid hormone receptor, leading to the transcription of a reporter gene. The study by Sasagawa et al. (2008) utilized such an assay to determine the EC₅₀ values for Dienogest.

Objective: To quantify the agonistic or antagonistic activity of Dienogest on human PR, AR, GR, MR, ERα, and ERβ.

Materials:

  • Cell Lines: Mammalian cells (e.g., HeLa or CHO-K1) stably co-transfected with:

    • An expression vector for the full-length human steroid receptor of interest (PR, AR, GR, MR, ERα, or ERβ).

    • A reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase).

  • Test Compound: Dienogest, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Agonists: Progesterone (for PR), Dihydrotestosterone (DHT) (for AR), Dexamethasone (for GR), Aldosterone (for MR), 17β-Estradiol (for ERα and ERβ).

  • Reference Antagonist: Mifepristone (RU486) for PR and AR.

  • Cell Culture Medium and Reagents.

  • Luciferase Assay System.

Protocol:

  • Cell Plating: Seed the stably transfected cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of Dienogest. Include a vehicle control and a reference agonist control.

    • Antagonist Mode: Treat the cells with a fixed concentration of the respective reference agonist in the presence of increasing concentrations of Dienogest. Include a vehicle control, a reference agonist-only control, and a reference antagonist control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.

    • For agonist activity, plot the normalized luciferase activity against the log concentration of Dienogest and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

    • For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the log concentration of Dienogest to determine the IC₅₀, which can then be used to calculate the EC₅₀ for antagonism.[1][2]

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Dienogest for various steroid hormone receptors.

Materials:

  • Receptor Source:

    • Cytosolic or nuclear extracts from tissues known to express the receptor of interest (e.g., rat prostate cytosol for AR).[5]

    • Recombinant human receptors expressed in a suitable system.

  • Radioligand: A high-affinity, radiolabeled ligand for the receptor of interest (e.g., [³H]-R1881 for AR).

  • Test Compound: Dienogest in a range of concentrations.

  • Non-labeled Ligand: For determination of non-specific binding.

  • Assay Buffer.

  • Separation Medium: e.g., Hydroxylapatite slurry or glass fiber filters.

  • Scintillation Cocktail and Scintillation Counter.

Protocol:

  • Preparation of Receptor Extract:

    • Homogenize the tissue in a suitable buffer and prepare cytosolic and/or nuclear fractions by differential centrifugation.

    • Determine the protein concentration of the extract.

  • Assay Incubation:

    • In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of Dienogest.

    • Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of non-labeled ligand).

  • Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite to each tube to adsorb the receptor-ligand complexes.

    • Wash the slurry several times with cold buffer to remove the unbound radioligand.

    • Alternatively, use vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification:

    • Elute the bound radioligand from the hydroxylapatite or collect the filters.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Dienogest by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Dienogest to determine the IC₅₀ (the concentration of Dienogest that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for a competitive binding assay.

Steroid_Hormone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienogest Dienogest PR_HSP PR-HSP Complex Dienogest->PR_HSP Agonist Binding AR_HSP AR-HSP Complex Dienogest->AR_HSP Antagonist Binding PR Progesterone Receptor (PR) AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) PR_Dienogest Dienogest-PR Complex PR_HSP->PR_Dienogest Conformational Change AR_Dienogest Dienogest-AR Complex AR_HSP->AR_Dienogest PR_Dienogest->HSP Dissociation Dimerization_PR PR Dimerization PR_Dienogest->Dimerization_PR Translocation ARE Androgen Response Element (ARE) AR_Dienogest->ARE Translocation and Binding PRE Progesterone Response Element (PRE) Dimerization_PR->PRE Binding Transcription_AR Blocked Gene Transcription (Antagonist Effect) ARE->Transcription_AR Transcription_PR Gene Transcription (Agonist Effect) PRE->Transcription_PR

Caption: Simplified signaling pathway of Dienogest's interaction with Progesterone and Androgen Receptors.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor (e.g., Cytosol Extract) Incubation_Step Incubate Receptor, Radioligand, and Dienogest to Reach Equilibrium Receptor_Prep->Incubation_Step Radioligand_Prep Prepare Radioligand (e.g., [3H]-R1881) Radioligand_Prep->Incubation_Step Dienogest_Prep Prepare Dienogest Serial Dilutions Dienogest_Prep->Incubation_Step Separation_Step Separate Bound from Free Radioligand (Filtration/Adsorption) Incubation_Step->Separation_Step Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation_Step->Quantification Data_Analysis Data Analysis: Plot % Inhibition vs. [Dienogest] Calculate IC50 and Ki Quantification->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The available data robustly demonstrate that Dienogest is a highly selective progestin. Its potent agonistic activity at the progesterone receptor is central to its therapeutic effects in conditions like endometriosis. Concurrently, its antagonistic action at the androgen receptor contributes to a favorable clinical profile by minimizing androgenic side effects. The negligible interaction with glucocorticoid, mineralocorticoid, and estrogen receptors further underscores its selectivity. This comprehensive understanding of Dienogest's receptor binding affinity is essential for the continued development and optimization of progestin-based therapies.

References

Early-Stage Research on Dimethoxy Dienogest Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide aims to provide an in-depth overview of the early-stage research and development landscape for Dimethoxy Dienogest derivatives. Dienogest, a fourth-generation progestin, is well-established in the treatment of endometriosis and as a component of oral contraceptives. Its derivatives are of significant interest for their potential to offer improved therapeutic profiles. This document collates available data on the synthesis, pharmacological activity, and mechanism of action of this compound, a notable derivative. However, it is critical to note at the outset that publicly available research specifically on the biological activity of "this compound" as a therapeutic agent is sparse. It is primarily documented as a synthetic intermediate and a process-related impurity in the manufacturing of Dienogest, referred to as Dienogest EP Impurity E. This guide, therefore, focuses on its chemical identity and synthetic context, while also providing extensive information on the parent compound, Dienogest, to offer a comparative framework and potential starting points for future research.

Introduction to Dienogest and its Derivatives

Dienogest is a synthetic progestogen with a unique pharmacological profile, combining the properties of 19-nortestosterone derivatives and progesterone derivatives.[1][2] This results in potent progestogenic and antiandrogenic effects with minimal impact on metabolic and cardiovascular systems.[1][2] The exploration of Dienogest derivatives, such as this compound, is a logical progression in drug discovery, aiming to enhance efficacy, selectivity, or pharmacokinetic properties.

This compound: Chemical Identity and Synthesis

This compound, chemically known as (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, is identified by the CAS number 102193-41-9. It is recognized as Dienogest EP Impurity E, indicating its presence as a related substance in the European Pharmacopoeia monograph for Dienogest.

The synthesis of Dienogest often involves the use of a dimethoxy-protected precursor. Patents describing the synthesis of Dienogest detail a process starting from 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one. This intermediate undergoes a series of reactions, including the introduction of the 17α-cyanomethyl group, followed by the deprotection of the 3-keto group to yield Dienogest. This compound is therefore a key intermediate in this synthetic pathway.

Below is a generalized workflow for the synthesis of Dienogest, highlighting the role of the dimethoxy intermediate.

Synthesis_Workflow Start Estra-4,9-diene-3,17-dione Protect Protection of 3-keto group (e.g., with 2,2-dimethyl-1,3-propanediol) Start->Protect Intermediate1 3,3-Protected Estra-5(10),9(11)-diene-17-one Protect->Intermediate1 Epoxidation 17-position Epoxidation Intermediate1->Epoxidation Intermediate2 17β-spiro-oxirane Intermediate Epoxidation->Intermediate2 RingOpening Cyanide Ring Opening Intermediate2->RingOpening DimethoxyDienogest This compound (or other protected intermediate) RingOpening->DimethoxyDienogest Deprotection Deprotection of 3-keto group DimethoxyDienogest->Deprotection Dienogest Dienogest Deprotection->Dienogest

Figure 1: Generalized synthetic workflow for Dienogest, indicating the position of protected intermediates like this compound.

Quantitative Data

As "this compound" is primarily documented as a synthetic intermediate and impurity, there is a notable absence of publicly available quantitative data regarding its biological activity. Research has focused on the pharmacological properties of the final active pharmaceutical ingredient, Dienogest. For comparative purposes, the established in vitro activity of Dienogest is presented in the table below.

Compound Target Assay Type Activity (EC50) Reference
DienogestProgesterone Receptor (PR)Transactivation Assay3.4 - 10.5 nM[3][4]
DienogestAndrogen Receptor (AR)Transactivation Assay (Antagonist)420.6 - 775.0 nM[3][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of "this compound derivatives" are not available in the public domain due to the lack of research on their specific biological effects. However, based on the extensive research on Dienogest, the following experimental designs would be appropriate for the initial characterization of any novel Dienogest derivative.

Progesterone Receptor (PR) and Androgen Receptor (AR) Transactivation Assays

Objective: To determine the agonistic or antagonistic activity of the test compound on human progesterone and androgen receptors.

Methodology:

  • Cell Line: Human embryonic kidney 293 (HEK293) cells or a similar suitable cell line are transiently co-transfected with a full-length human PR or AR expression vector and a reporter plasmid containing a hormone-responsive element linked to a luciferase reporter gene. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

  • Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound derivative) or a reference compound (Dienogest, progesterone, testosterone). For antagonist assays, cells are co-treated with a known agonist.

  • Analysis: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase and β-galactosidase activities are measured. The dose-response curves are then generated to calculate EC50 or IC50 values.

In Vitro Endometrial Stromal Cell Proliferation Assay

Objective: To assess the antiproliferative effect of the test compound on endometrial cells.

Methodology:

  • Cell Culture: Human endometrial stromal cells (ESCs) are isolated from endometrial tissue and cultured.

  • Treatment: ESCs are treated with various concentrations of the test compound in the presence or absence of estradiol to stimulate proliferation.

  • Analysis: Cell proliferation can be measured using various methods, such as the BrdU incorporation assay or MTT assay, at different time points (e.g., 24, 48, 72 hours).

The logical workflow for such an in vitro evaluation is depicted below.

InVitro_Workflow Compound This compound Derivative ReceptorBinding Receptor Binding/Transactivation Assays (PR, AR, GR, MR, ER) Compound->ReceptorBinding CellProliferation Endometrial & Endometriotic Stromal Cell Proliferation Assays Compound->CellProliferation CytokineProduction Measurement of Inflammatory Cytokine Production (e.g., IL-1β) Compound->CytokineProduction Angiogenesis In Vitro Angiogenesis Assay (e.g., Tube Formation Assay) Compound->Angiogenesis DataAnalysis Data Analysis & Pharmacological Profile Determination ReceptorBinding->DataAnalysis CellProliferation->DataAnalysis CytokineProduction->DataAnalysis Angiogenesis->DataAnalysis

Figure 2: Logical workflow for the in vitro pharmacological profiling of a novel Dienogest derivative.

Mechanism of Action of Dienogest (for Comparative Analysis)

The established mechanisms of action of Dienogest provide a valuable reference for hypothesizing the potential activities of its derivatives. Dienogest exerts its therapeutic effects in endometriosis through a combination of central and peripheral actions.

  • Central Action: Dienogest moderately inhibits gonadotropin secretion, leading to a reduction in ovarian estrogen production. This hypoestrogenic environment suppresses the growth of endometriotic lesions.

  • Peripheral Action: Dienogest acts directly on endometriotic implants, exhibiting potent progestogenic, antiproliferative, anti-inflammatory, and antiangiogenic effects.

The signaling pathway for Dienogest's action on endometrial cells is multifaceted, involving the progesterone receptor to modulate gene expression related to cell proliferation, inflammation, and angiogenesis.

Dienogest_MoA cluster_Cell Endometrial/Endometriotic Cell cluster_Nucleus Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Nucleus Nucleus PR->Nucleus PRE Progesterone Response Element (PRE) on DNA GeneExpression Modulation of Gene Expression PRE->GeneExpression AntiProliferation Decreased Cell Proliferation GeneExpression->AntiProliferation AntiInflammation Reduced Inflammatory Cytokines GeneExpression->AntiInflammation AntiAngiogenesis Inhibition of Angiogenesis GeneExpression->AntiAngiogenesis

Figure 3: Simplified signaling pathway for the peripheral action of Dienogest on endometrial cells.

Future Research Directions

The identification of this compound as a stable intermediate in Dienogest synthesis presents an opportunity for further investigation. Future research should focus on:

  • Biological Screening: The synthesis and isolation of pure this compound for comprehensive biological screening, including the experimental protocols outlined in this guide.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related dimethoxy and other alkoxy derivatives of Dienogest to establish SAR for progesterone and androgen receptor activity.

  • Pharmacokinetic Profiling: If biological activity is identified, the pharmacokinetic properties of promising derivatives should be evaluated to determine their potential as drug candidates.

Conclusion

While early-stage research specifically targeting this compound derivatives as therapeutic agents is currently not available in the public domain, its role as a key synthetic intermediate for Dienogest is well-documented. This technical guide has provided the known chemical and synthetic information for this compound and has leveraged the extensive data on the parent compound, Dienogest, to propose a framework for the future evaluation of this and other derivatives. The provided experimental outlines and pathway diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel progestins in this chemical class. Further investigation is warranted to determine if this compound or related derivatives possess a pharmacological profile that could offer advantages over existing therapies.

References

Investigating the Metabolic Pathway of Dimethoxy Dienogest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the metabolic pathway of Dimethoxy Dienogest, an impurity of the synthetic progestin Dienogest, are not extensively available in peer-reviewed literature. This guide, therefore, presents a predictive metabolic pathway for this compound based on the well-documented metabolism of the parent compound, Dienogest, and established principles of xenobiotic biotransformation. The experimental data and protocols provided are derived from studies on Dienogest and serve as a foundational framework for potential future investigations into this compound.

Introduction

This compound is recognized as an impurity associated with the manufacturing of Dienogest, a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Understanding the metabolic fate of impurities is a critical aspect of drug development and safety assessment. This technical guide provides a comprehensive overview of the known metabolic pathway of Dienogest and proposes a predictive metabolic pathway for this compound, offering valuable insights for researchers and drug development professionals.

Predicted Metabolic Pathway of this compound

The chemical structure of this compound differs from Dienogest by the presence of a dimethoxy group at the C3 position, in place of a keto group. This structural feature is the primary site for initial metabolic transformation.

The proposed metabolic pathway of this compound is likely to proceed through the following key steps:

  • O-Demethylation: The primary metabolic route is predicted to be the sequential O-demethylation of the two methoxy groups at the C3 position. This reaction is commonly catalyzed by cytochrome P450 enzymes, particularly the CYP3A4 isoenzyme, which is known to be the main enzyme responsible for the metabolism of Dienogest.[3] This two-step process would first yield a hydroxy-methoxy intermediate, followed by the formation of a dihydroxy intermediate, which can then tautomerize to the parent drug, Dienogest (3-keto-dienogest).

  • Hydroxylation: Following the conversion to Dienogest, the metabolic pathway is expected to mirror that of Dienogest. This involves hydroxylation at various positions on the steroid nucleus.

  • Dehydrogenation: Subsequent dehydrogenation reactions can occur, leading to the formation of various metabolites.

  • Conjugation: The resulting metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Mandatory Visualization: Predicted Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound Hydroxy-methoxy Intermediate Hydroxy-methoxy Intermediate This compound->Hydroxy-methoxy Intermediate O-Demethylation (CYP450) Dienogest (3-keto-dienogest) Dienogest (3-keto-dienogest) Hydroxy-methoxy Intermediate->Dienogest (3-keto-dienogest) O-Demethylation (CYP450) Hydroxylated Metabolites Hydroxylated Metabolites Dienogest (3-keto-dienogest)->Hydroxylated Metabolites Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Glucuronidation/Sulfation

Caption: Predicted metabolic pathway of this compound.

Known Metabolism of Dienogest

Dienogest undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The main metabolic pathways for Dienogest include:

  • Hydroxylation: The most common metabolic transformation is hydroxylation at various positions, leading to several hydroxylated metabolites.

  • Dehydrogenation: Dehydrogenation of the hydroxyl groups can also occur.

  • Aromatization: Aromatization of the A-ring has been reported as a minor metabolic pathway.

  • Reduction: Reduction of the keto group is another metabolic route.

The metabolites of Dienogest are generally considered to be pharmacologically inactive and are rapidly eliminated from the plasma.[3]

Mandatory Visualization: Experimental Workflow for Metabolite Identification

Metabolite Identification Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism Incubation Incubation with Human Liver Microsomes Analysis1 LC-MS/MS Analysis Incubation->Analysis1 Metabolite_Identification Metabolite Structure Elucidation Analysis1->Metabolite_Identification Administration Oral Administration to Human Volunteers Sample_Collection Plasma and Urine Sample Collection Administration->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Analysis2 LC-MS/MS Analysis Extraction->Analysis2 Analysis2->Metabolite_Identification

Caption: General experimental workflow for metabolite identification.

Data Presentation: Pharmacokinetic Parameters of Dienogest

Due to the lack of specific data for this compound, the following table summarizes the pharmacokinetic parameters of the parent compound, Dienogest, for reference.

ParameterValueReference
Bioavailability >90%[4]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours[3]
Plasma Half-life (t1/2) ~9-10 hours[4]
Volume of Distribution (Vd) 40 L[3]
Protein Binding ~90% (to albumin)[3]
Primary Metabolizing Enzyme CYP3A4[3]

Experimental Protocols

Detailed experimental protocols for investigating the metabolism of a compound like this compound would typically involve both in vitro and in vivo studies. The following are generalized protocols based on studies of Dienogest and other xenobiotics.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolites of this compound and the CYP450 isoforms involved in its metabolism.

Methodology:

  • Incubation: this compound (at various concentrations) is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Enzyme Inhibition: To identify the specific CYP450 isoforms involved, incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Sample Preparation: The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

In Vivo Metabolism Study in Humans

Objective: To characterize the pharmacokinetic profile and identify the major metabolites of this compound in humans.

Methodology:

  • Study Population: A cohort of healthy human volunteers is recruited.

  • Drug Administration: A single oral dose of this compound is administered.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to determine the plasma concentration-time profile. Urine and feces may also be collected to identify excretory pathways.

  • Sample Processing: Plasma is separated from blood samples. Urine is pooled over collection intervals.

  • Metabolite Profiling: Plasma and urine samples are processed (e.g., by solid-phase extraction) to extract this compound and its metabolites.

  • Analysis: The extracts are analyzed using LC-MS/MS to identify and quantify the parent drug and its metabolites. Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Conclusion

While direct experimental data on the metabolic pathway of this compound is currently lacking, this technical guide provides a scientifically grounded, predictive pathway based on the known metabolism of its parent compound, Dienogest, and fundamental principles of drug metabolism. The proposed primary metabolic steps involve O-demethylation at the C3 position, followed by hydroxylation and conjugation reactions analogous to those of Dienogest. The provided experimental protocols offer a roadmap for future research to elucidate the precise metabolic fate of this compound, which is crucial for a complete understanding of its pharmacological and toxicological profile. Further in vitro and in vivo studies are necessary to confirm this predicted pathway and to quantify the formation and clearance of its metabolites.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one, a key intermediate in the preparation of various steroidal compounds, including the progestin Dienogest.[1][2] The synthesis involves a two-step process commencing from the commercially available estrone methyl ether. The first step is the formation of the precursor, estra-5(10),9(11)-diene-3,17-dione, followed by the selective protection of the C3 ketone as a dimethyl acetal.

Experimental Protocols

Step 1: Synthesis of estra-5(10),9(11)-diene-3,17-dione

This procedure is adapted from synthetic routes leading to related steroid intermediates.[3][4][5] The synthesis begins with the Birch reduction of estrone methyl ether to afford 3-methoxy-estra-2,5(10)-dien-17-one, which is then hydrolyzed to the corresponding α,β-unsaturated ketone, estra-4,9-diene-3,17-dione. Isomerization of the double bond to the 5(10),9(11) position is then achieved.

Materials:

  • Estrone methyl ether

  • Lithium metal

  • Liquid ammonia

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butanol

  • Hydrochloric acid (2M)

  • Sodium bicarbonate

  • Sodium chloride (brine)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Carefully add liquid ammonia to the flask.

  • Add small pieces of lithium metal to the stirred solution until a persistent blue color is obtained.

  • A solution of estrone methyl ether and tert-butanol in anhydrous THF is added dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of water, followed by allowing the ammonia to evaporate.

  • Add 2M hydrochloric acid and stir the mixture at room temperature for 1 hour to effect hydrolysis and isomerization.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield estra-5(10),9(11)-diene-3,17-dione.

Step 2: Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one

This step involves the selective protection of the C3 ketone of estra-5(10),9(11)-diene-3,17-dione as a dimethyl acetal. This is achieved through an acid-catalyzed reaction with methanol and a dehydrating agent.[6]

Materials:

  • Estra-5(10),9(11)-diene-3,17-dione

  • Anhydrous methanol

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve estra-5(10),9(11)-diene-3,17-dione in a mixture of anhydrous methanol and trimethyl orthoformate in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one as a white solid.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
1Estrone methyl etherestra-5(10),9(11)-diene-3,17-dioneLi/NH₃, THF, t-BuOH; then HCl60-70
2estra-5(10),9(11)-diene-3,17-dione3,3-dimethoxy-estra-5(10),9(11)-dien-17-oneMethanol, Trimethyl orthoformate, p-TsOH85-95

Visualizations

SynthesisWorkflow start Estrone Methyl Ether intermediate1 estra-5(10),9(11)-diene-3,17-dione start->intermediate1 Step 1: Birch Reduction & Hydrolysis final_product 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one intermediate1->final_product Step 2: Acetal Formation

Caption: Synthetic workflow for 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one.

ReactionMechanism cluster_step2 Step 2: Acetal Formation at C3 C3_Ketone C3 Ketone (on steroid backbone) Protonated_Ketone Protonated Ketone C3_Ketone->Protonated_Ketone + H⁺ Hemiacetal Hemiacetal Protonated_Ketone->Hemiacetal + CH₃OH - H⁺ Carbocation Carbocation Intermediate Hemiacetal->Carbocation + H⁺ - H₂O Acetal 3,3-Dimethyl Acetal (Product) Carbocation->Acetal + CH₃OH - H⁺ Reagents Reagents: Methanol (CH₃OH) Trimethyl Orthoformate p-Toluenesulfonic Acid (H⁺)

Caption: Simplified mechanism of the C3-ketone protection.

References

Application Note: Analytical Methods for the Detection of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the identification and quantification of Dimethoxy Dienogest, a known process impurity and potential degradant of the active pharmaceutical ingredient (API) Dienogest. The methods described are essential for quality control, stability studies, and regulatory compliance in the development and manufacturing of Dienogest-containing pharmaceuticals.

Introduction

Dienogest is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Like any pharmaceutical compound, its purity is critical to its safety and efficacy. This compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is a recognized impurity of Dienogest.[2][3] Its presence in the final drug substance must be monitored and controlled within specified limits.

This application note details two primary analytical techniques for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used method for routine quality control and stability testing, capable of separating Dienogest from its related substances.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for detecting trace levels of impurities and for structural confirmation, particularly in complex matrices like biological fluids.

These methods are crucial for impurity profiling, forced degradation studies, and ensuring the quality of Dienogest API and formulated products.[4]

High-Performance Liquid Chromatography (HPLC-UV) Method

This stability-indicating Reverse-Phase HPLC (RP-HPLC) method is designed to separate Dienogest from this compound and other potential degradation products. The method's suitability should be verified through validation according to ICH guidelines.[5]

Experimental Protocol

a) Chromatographic Conditions:

ParameterSpecification
Column Kinetex 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent C18/C8 column)[1][2]
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min) / %B: 0/17, 20/20, 45/48, 85/48, 86/17, 100/17
Flow Rate 1.0 - 1.2 mL/min[1]
Column Temperature 55°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (30:70 v/v)

b) Standard and Sample Preparation:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Dienogest Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Dienogest reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (for Resolution): Prepare a solution containing 100 µg/mL of Dienogest and 0.15 µg/mL of this compound in diluent to verify the separation.

  • Sample Preparation (Drug Substance): Accurately weigh 100 mg of the Dienogest sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with diluent to achieve a final concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Dienogest and its impurities. These values should be established during method validation.

ParameterTypical Specification
Linearity Range (Dienogest) 10 - 150 µg/mL
Linearity Range (Impurity) LOQ - 1.5 µg/mL
Correlation Coefficient (r²) > 0.998
LOD (Impurity) ~0.05 µg/mL
LOQ (Impurity) ~0.15 µg/mL
Precision (%RSD) < 2.0% for repeatability and intermediate precision
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank, placebo, or other impurities at the retention time of this compound. Peak purity index should be > 0.999.[5]

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standards (Dienogest & this compound) C Dissolve in Diluent (Water:ACN) A->C B Weigh API Sample B->C D Volumetric Dilution C->D E HPLC System D->E F C18 Column (55°C) E->F G UV Detector (230 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Identification H->I J Quantification vs. Reference Standard I->J K K J->K Final Report: Impurity Level (%)

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method offers higher sensitivity and specificity for the determination of this compound, making it particularly suitable for analysis in biological matrices or for trace-level quantification.

Experimental Protocol

a) Liquid Chromatography Conditions:

ParameterSpecification
Column Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm (or equivalent)[6]
Mobile Phase A 5 mM Ammonium Acetate in Water[6]
Mobile Phase B Acetonitrile[6]
Elution Isocratic: 30:70 (A:B)[6]
Flow Rate 0.60 mL/min[6]
Column Temperature Ambient
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Dienogest) m/z 312.3[6]
Product Ion (Dienogest) m/z 135.3[6]
Precursor Ion (this compound) m/z 358.2 (Calculated for [M+H]⁺)
Product Ion (this compound) To be determined by infusion and fragmentation analysis
Internal Standard (IS) Levonorgestrel-d6 (or other suitable stable isotope-labeled standard)[6]

c) Sample Preparation (from Human Plasma):

  • Spiking: To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for a bioanalytical LC-MS/MS method.

ParameterTypical Specification
Linearity Range 1 - 200 ng/mL[6]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[6]
Intra- & Inter-day Precision (%CV) < 15% (< 20% at LLOQ)[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[6]
Matrix Effect Monitored to ensure no significant ion suppression or enhancement.
Recovery Consistent, precise, and reproducible.

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (500 µL) B Add Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporate Solvent C->D E Reconstitute in Mobile Phase D->E F Inject into LC System E->F G Chromatographic Separation F->G H ESI Source (Ionization) G->H I Mass Analyzer (MRM Scan) H->I J Peak Area Ratio (Analyte/IS) I->J K Concentration from Calibration Curve J->K L L K->L Final Concentration (ng/mL)

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine quality control of drug substances and products, while the LC-MS/MS method offers the high sensitivity required for bioanalytical studies and trace impurity analysis. Proper validation of these methods is essential to ensure compliance with regulatory standards and to guarantee the quality and safety of Dienogest-based therapies.

References

Application Notes and Protocols for the HPLC-MS/MS Analysis of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Dimethoxy Dienogest, a related substance of the synthetic progestin Dienogest, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] this compound is a known impurity and metabolite of Dienogest. Accurate and sensitive quantification of this compound is crucial for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. This application note outlines a robust HPLC-MS/MS method for the determination of this compound in various matrices.

Signaling Pathway of Dienogest in Endometriosis

Dienogest exerts its therapeutic effects in endometriosis through a multi-faceted mechanism of action. It is a selective agonist of the progesterone receptor (PR).[2] This interaction leads to the suppression of ovarian function and a reduction in the production of estradiol, a key hormone in the growth of endometrial tissue.[1][3] Furthermore, Dienogest directly inhibits the proliferation of endometrial cells by down-regulating the expression of genes like cyclin D1.[4] It also exhibits anti-inflammatory and antiangiogenic properties within the endometriotic lesions.[5]

Dienogest_Signaling_Pathway Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR binds to Endometrial_Cell Endometrial Cell Dienogest->Endometrial_Cell acts on Hypothalamus Hypothalamus PR->Hypothalamus inhibits GnRH secretion Pituitary Pituitary Gland Hypothalamus->Pituitary reduces FSH/LH release Ovary Ovary Pituitary->Ovary suppresses function Estradiol Estradiol Production Ovary->Estradiol decreases Endometriosis_Regression Regression of Endometriotic Lesions Estradiol->Endometriosis_Regression Cell_Proliferation Cell Proliferation (e.g., Cyclin D1) Endometrial_Cell->Cell_Proliferation inhibits Inflammation Inflammation Endometrial_Cell->Inflammation reduces Angiogenesis Angiogenesis Endometrial_Cell->Angiogenesis inhibits Cell_Proliferation->Endometriosis_Regression Inflammation->Endometriosis_Regression Angiogenesis->Endometriosis_Regression

Caption: Mechanism of action of Dienogest in endometriosis.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from biological matrices (e.g., plasma) and can be adapted based on the specific matrix and required sensitivity.

Materials:

  • Human plasma (or other biological matrix)

  • This compound and Dienogest analytical standards

  • Internal Standard (IS) solution (e.g., Dienogest-d6)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 500 µL of plasma in a polypropylene tube, add 50 µL of Internal Standard solution.

  • Vortex for 30 seconds.

  • Add 2.5 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 Methanol:Water).

  • Vortex for 1 minute.

  • Transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions This compound: m/z 358.2 → 326.2 (Quantifier), 358.2 → 294.2 (Qualifier) Dienogest: m/z 312.2 → 245.1 (Quantifier), 312.2 → 109.1 (Qualifier)[6] Dienogest-d6 (IS): m/z 318.2 → 251.1
Collision Energy Optimized for each transition (typically 15-30 eV)
Cone Voltage Optimized for each compound (typically 20-40 V)

Note: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.

Experimental Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (MTBE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC-MS/MS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-MS/MS analysis of Dienogest, which can be used as a reference for the method development of this compound.

ParameterDienogest - Method 1[6]Dienogest - Method 2[2]
Linearity Range (ng/mL) 1.003 - 200.8965 - 100
Correlation Coefficient (r²) > 0.99Not Reported
Lower Limit of Quantitation (LLOQ) (ng/mL) 1.0035
Intra-day Precision (%RSD) < 3.97< 10
Inter-day Precision (%RSD) < 6.10< 10
Accuracy (%) ± 4.0-3.7 to 11.3
Recovery (%) Not Reported92.5 - 106.4

Conclusion

The described HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The protocol can be adapted for various research and quality control applications. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for the Use of Dienogest in Steroid Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of Dienogest activity at steroid hormone receptors. Dienogest is a synthetic progestogen that exhibits high affinity and selectivity for the progesterone receptor (PR), coupled with anti-androgenic properties.[1][2][3] It is widely used in hormonal contraception and the treatment of endometriosis. Understanding its interaction with various steroid receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

A Note on Terminology: The compound "Dimethoxy Dienogest" is an impurity and a synthetic precursor to Dienogest. The pharmacologically active compound for which all biological data is presented here is Dienogest .

Data Presentation: Dienogest Steroid Receptor Activity Profile

The following table summarizes the in vitro activity of Dienogest at various human steroid hormone receptors based on transactivation assays.

ReceptorActivity TypeEC50 (nmol/L)Reference(s)
Progesterone Receptor (PR)Agonist3.4 - 10.5[4][5]
Androgen Receptor (AR)Antagonist420.6 - 775.0[4][5]
Glucocorticoid Receptor (GR)No Agonist or Antagonist Activity> 3000[4][5]
Mineralocorticoid Receptor (MR)No Agonist or Antagonist Activity> 3000[4][5]
Estrogen Receptor Alpha (ERα)No Agonist or Antagonist Activity> 3000[5]
Estrogen Receptor Beta (ERβ)No Agonist or Antagonist Activity> 3000[5]

Signaling Pathways and Experimental Workflows

Steroid Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action of a steroid hormone, such as Dienogest, binding to an intracellular receptor and modulating gene expression.

G General Steroid Receptor Signaling Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienogest Dienogest PR Progesterone Receptor (PR) Dienogest->PR Binds Dienogest->PR CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSP HSP D_PR Dienogest-PR Complex HSP->D_PR Dissociates PR->HSP Associated with PR->D_PR D_PR_dimer Dienogest-PR Dimer D_PR->D_PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) D_PR_dimer->PRE Binds to DNA Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: General steroid receptor signaling pathway for Dienogest.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of Dienogest for a steroid receptor.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Prepare Receptor Source (e.g., cell lysate, purified receptor) Incubation Incubate Receptor, Radiolabeled Ligand, and Dienogest at various concentrations ReceptorPrep->Incubation LigandPrep Prepare Radiolabeled Ligand (e.g., [3H]-Progesterone) LigandPrep->Incubation DienogestPrep Prepare Serial Dilutions of Dienogest DienogestPrep->Incubation Filtration Separate Bound from Free Ligand (e.g., vacuum filtration) Incubation->Filtration Counting Quantify Radioactivity (e.g., scintillation counting) Filtration->Counting Analysis Data Analysis: Plot displacement curve, determine IC50 and Ki Counting->Analysis

References

Application Notes and Protocols for Testing Dimethoxy Dienogest Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethoxy Dienogest is an impurity and derivative of Dienogest, a synthetic progestin derived from 19-nortestosterone[1][2]. Dienogest is widely used in hormonal contraception and for the treatment of endometriosis[3][4]. It functions as a selective agonist for the progesterone receptor (PR), exhibiting potent progestogenic effects on endometrial tissue, and also possesses antiandrogenic properties[5][6][7]. The primary mechanism of action involves the activation of the progesterone receptor, leading to the modulation of gene expression that controls cell proliferation, apoptosis, and inflammation[4][8].

These application notes provide a framework for researchers to evaluate the in vitro effects of this compound, using established protocols for similar progestogenic compounds as a basis. The protocols outlined below are designed for use in cancer cell lines (e.g., breast, endometrial) and primary cell cultures relevant to endometriosis research.

Objective

The primary objective of these protocols is to provide a standardized methodology for assessing the biological activity of this compound in cell culture. This includes evaluating its effects on cell viability, proliferation, apoptosis, and its ability to modulate key signaling pathways. These studies are critical for characterizing its potential as a therapeutic agent or understanding its biological impact as a related compound to Dienogest.

Key Experimental Protocols

Cell Culture and Maintenance

Protocol:

  • Cell Lines: Utilize hormone-responsive cell lines such as:

    • Endometrial Cancer: Ishikawa (ER/PR positive), HEC-88nu (ER positive, PR negative)[9].

    • Breast Cancer: MCF-7 (ER/PR positive), T47D (ER/PR positive)[9][10].

    • Endometriosis Models: Primary human endometrial stromal cells (ESCs)[8][11].

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For hormone-related experiments, switch to a phenol red-free medium with charcoal-stripped FBS for at least 24 hours prior to treatment to reduce the influence of exogenous steroids.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Preparation of this compound Stock Solution

Protocol:

  • Solvent Selection: this compound should be dissolved in a suitable solvent like absolute ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM)[12].

  • Stock Solution Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles[12].

  • Working Solution: On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of the solvent should be added to control wells[12].

Cell Viability and Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with this compound at predetermined concentrations (e.g., IC₅₀ value from the viability assay) for 24 or 48 hours[13].

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining[13].

Progesterone Receptor (PR) Activation Assay (Reporter Gene Assay)

Principle: This assay measures the ability of a compound to activate the progesterone receptor. Cells (e.g., PR-CALUX human osteosarcoma U2-OS cells) are stably transfected with a human PR and a reporter gene (e.g., luciferase) under the control of progesterone-responsive elements (PREs). PR activation by a ligand induces the expression of the reporter gene.[14].

Protocol:

  • Cell Seeding: Plate PR-CALUX cells in a 96-well plate.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a known agonist (e.g., progesterone) as a positive control and a vehicle control.

  • Incubation: Incubate for 24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize luciferase activity to the total protein concentration or a co-transfected control reporter.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)

Cell Line Treatment Duration IC₅₀ (µM)
MCF-7 48 hours 5.2
Ishikawa 48 hours 2.8

| HEC-88nu | 48 hours | > 10 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Progesterone Receptor Activation (EC₅₀ Values)

Compound Cell Line EC₅₀ (nM)
Progesterone PR-CALUX 1.5

| this compound | PR-CALUX | 8.7 |

EC₅₀ is the concentration of a drug that gives a half-maximal response.

Table 3: Gene Expression Analysis by qRT-PCR

Gene Cell Line Treatment (1 µM this compound) Fold Change vs. Control
Ki67 Ishikawa 24 hours -2.5
BCL-2 Ishikawa 24 hours -1.8
BAX Ishikawa 24 hours +2.1

| CXCL12 | ESCs | 24 hours | -4.5 |

Data represents the fold change in mRNA expression relative to the vehicle-treated control group.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DMD Dimethoxy Dienogest PR Progesterone Receptor (PR) DMD->PR Binds HSP HSP PR->HSP Bound PR_DMD PR-DMD Complex PR->PR_DMD PR_DMD_N PR-DMD Complex PR_DMD->PR_DMD_N Translocation PRE Progesterone Response Element (PRE) PR_DMD_N->PRE Binds TargetGenes Target Gene Transcription PRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (e.g., Cell Cycle Regulators) mRNA->Protein Response Cellular Response (↓ Proliferation, ↑ Apoptosis) Protein->Response

Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.

Experimental Workflow

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate 24h for adherence seed_cells->adhere treat Treat with this compound (Dose-Response Concentrations) adhere->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Logical Relationship Diagram

G cluster_outcomes Potential Outcomes cluster_actions Next Steps start Initial Screening: Cell Viability Assay outcome1 Significant Decrease in Viability (IC50 < 10µM) start->outcome1 Yes outcome2 No Significant Effect on Viability (IC50 > 10µM) start->outcome2 No action1 Proceed to Apoptosis Assay (Annexin V/PI) outcome1->action1 action3 Test for PR Agonism (Reporter Assay) outcome2->action3 Hypothesis: Non-proliferative PR agonism? action2 Investigate Gene Expression (qRT-PCR for Ki67, BCL-2) action1->action2 action4 Stop further investigation or re-evaluate in different model action3->action4 If negative

Caption: Logical workflow for characterizing this compound's cellular effects.

References

Application Notes: High-Throughput Screening of Dienogest Analogs for Progesterone Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestin known for its high selectivity and potent agonist activity at the progesterone receptor (PR), coupled with moderate anti-androgenic effects.[1][2] It is utilized in hormonal contraception and for the management of endometriosis, where it exerts antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue.[1][2] The development of novel Dienogest analogs aims to identify compounds with improved therapeutic profiles, such as enhanced tissue-specific effects, better side-effect profiles, or modulated activity for different therapeutic indications.

This document provides a framework and detailed protocols for the high-throughput screening (HTS) of novel Dienogest analogs. The screening cascade is designed to identify and characterize compounds based on their ability to modulate the progesterone receptor through both classical (genomic) and non-classical (non-genomic) signaling pathways.

Disclaimer: Information regarding "Dimethoxy Dienogest" in publicly available literature is limited to its classification as an impurity of Dienogest.[3][4][5][6][7] The following protocols and data are presented as a representative workflow for screening hypothetical Dienogest analogs.

Progesterone Receptor Signaling Pathways

The progesterone receptor mediates cellular responses through two distinct signaling pathways:

  • Classical (Genomic) Pathway: As a member of the nuclear receptor family, PR acts as a ligand-activated transcription factor.[8] Upon binding to a progestin like Dienogest, the receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[8][9] This process typically occurs over hours and is responsible for the major, long-term effects of progestins.

  • Non-Classical (Non-Genomic) Pathway: Progesterone and its analogs can also elicit rapid biological responses that are too fast to be explained by gene transcription.[1][10][11] These effects are initiated at the cell membrane or in the cytoplasm and involve the rapid activation of intracellular kinase cascades, such as the c-Src and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[9][11][12] This pathway can be activated within minutes and can influence cell proliferation and other rapid cellular events.[10][11]

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog Dienogest Analog PR_complex PR-Hsp Complex Analog->PR_complex Binding PR_active Active PR Dimer PR_complex->PR_active Conformational Change & Dimerization Hsp Hsp90 PR_complex->Hsp Dissociation PRE PRE PR_active->PRE Binding cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation non_genomic_pathway cluster_membrane Cell Membrane / Cytoplasm cluster_downstream Downstream Effects Analog Dienogest Analog mPR Membrane-Associated PR (mPR) Analog->mPR Binding (minutes) Src c-Src mPR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Cell_Response Rapid Cellular Responses (e.g., Proliferation) pERK->Cell_Response screening_workflow cluster_primary Primary HTS (10 µM) cluster_confirmation Hit Confirmation & Potency cluster_secondary Secondary / Mechanistic Assays cluster_leads Lead Candidates Compound_Library Dienogest Analog Library Assay1 PR Luciferase Reporter Assay (Genomic Activity - Agonist Mode) Compound_Library->Assay1 Assay2 PR HTRF Binding Assay (Direct Target Engagement) Compound_Library->Assay2 Dose_Response 10-point Dose Response Curves Assay1->Dose_Response Assay2->Dose_Response EC50_IC50 Calculate EC50 / IC50 Dose_Response->EC50_IC50 Non_Genomic_Assay Phospho-ERK1/2 HTRF Assay (Non-Genomic Activity) EC50_IC50->Non_Genomic_Assay Selectivity_Assay Androgen Receptor Counter-Screen EC50_IC50->Selectivity_Assay Leads Leads for Further Optimization Non_Genomic_Assay->Leads Selectivity_Assay->Leads pERK_workflow Start Seed PR-expressing cells in 384-well plate Incubate1 Incubate 24h Start->Incubate1 Starve Serum-starve cells (4h) Incubate1->Starve Treat Treat with Dienogest analogs (5-15 minutes) Starve->Treat Lyse Lyse cells directly in plate Treat->Lyse Add_Ab Add HTRF Antibody Mix: - p-ERK (d2) - Total ERK (Tb) Lyse->Add_Ab Incubate2 Incubate 4h at RT Add_Ab->Incubate2 Read Read HTRF signal (665nm / 620nm) Incubate2->Read Analyze Analyze Data (EC50) Read->Analyze

References

Application Note: Development of a Competitive Immunoassay for the Quantification of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest, a synthetic progestin, is widely used in the treatment of endometriosis and as a component of oral contraceptives.[1][2] During its synthesis and metabolism, various related substances, including impurities and metabolites, can be generated. Dimethoxy Dienogest is recognized as an impurity of Dienogest.[3][4][5] Accurate quantification of such impurities is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note provides a detailed protocol for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Dienogest is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme into pharmacologically inactive metabolites.[1][6] While this compound is listed as an impurity, understanding its potential presence in biological matrices is important for a comprehensive analysis of Dienogest-related compounds. Immunoassays offer a high-throughput and sensitive method for the detection of small molecules like this compound in various samples.[7][8]

Principle of the Assay

The developed assay is a competitive ELISA. This format is ideal for the quantification of small molecules (haptens) like this compound.[9][10][11] The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-enzyme conjugate for binding to a limited number of anti-Dimethoxy Dienogest antibody-coated microplate wells. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the enzymatic conversion of a substrate to a colored product, and the intensity of the color is measured spectrophotometrically.

Materials and Reagents

  • This compound standard (CAS 102193-41-9)[3][12][13][14]

  • Carrier proteins: Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH)

  • Conjugation reagents: N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

  • Enzyme for conjugation: Horseradish Peroxidase (HRP)

  • Polystyrene 96-well microplates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB Substrate)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Solvents: Dimethylformamide (DMF), Dioxane

  • Dialysis tubing (MWCO 10-14 kDa)

  • Spectrophotometer (microplate reader)

Experimental Protocols

Preparation of Immunogen: this compound-Carrier Protein Conjugate

To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein.[15][16][][18][19] This process involves the synthesis of a hapten derivative with a reactive group for conjugation.

Diagram of Immunogen Preparation Workflow

G cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification DMD This compound Derivative Carboxy-derivative of DMD DMD->Derivative Introduce carboxyl group Activation Activate Carboxyl Group (DCC/NHS) Derivative->Activation Carrier Carrier Protein (BSA/KLH) Conjugate This compound- Carrier Protein Conjugate Carrier->Conjugate Covalent bond formation Activation->Conjugate Covalent bond formation Purification Dialysis Conjugate->Purification

Caption: Workflow for the preparation of the this compound immunogen.

Protocol:

  • Hapten Derivatization: Introduce a carboxylic acid group to the this compound molecule to facilitate conjugation. This can be achieved by reacting a hydroxyl group on the steroid backbone with an anhydride like succinic anhydride in the presence of a base like pyridine. The selection of the attachment point for the linker arm is critical to expose a unique epitope of the this compound molecule.

  • Activation of the Carboxyl Group:

    • Dissolve the carboxylated this compound derivative in a minimal amount of DMF or dioxane.

    • Add a molar excess of N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Slowly add the activated NHS-ester of this compound to the protein solution while stirring.

    • Continue the reaction overnight at 4°C with gentle stirring. The molar ratio of hapten to carrier protein should be optimized (e.g., 20:1 to 50:1).

  • Purification:

    • Remove the unconjugated hapten and reaction by-products by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with multiple buffer changes.

    • Characterize the conjugate by determining the protein concentration (e.g., using a BCA assay) and the hapten-to-protein molar coupling ratio (e.g., by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak).

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-carrier protein conjugate.

Protocol for Polyclonal Antibody Production:

  • Immunization: Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations).

  • Immunize rabbits or other suitable animal models with the emulsion. A typical immunization schedule involves an initial injection followed by booster injections every 3-4 weeks.

  • Titer Determination: Collect blood samples 7-10 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with plates coated with this compound-BSA conjugate.

  • Antibody Purification: Once a high antibody titer is achieved, collect the antiserum. The IgG fraction can be purified using protein A or protein G affinity chromatography.

Preparation of this compound-HRP Conjugate

For the competitive ELISA, a this compound-enzyme conjugate is required.

Protocol:

  • Follow the same hapten derivatization and activation steps as for the immunogen preparation.

  • Conjugate the activated this compound to Horseradish Peroxidase (HRP) using a similar protocol as for the carrier protein conjugation. The molar ratio of hapten to HRP needs to be optimized to ensure both enzymatic activity and immunoreactivity are retained.

  • Purify the conjugate using dialysis or size-exclusion chromatography.

Competitive ELISA Protocol

Diagram of Competitive ELISA Workflow

G cluster_steps Competitive ELISA Procedure Coating 1. Antibody Coating (Anti-DMD Antibody) Blocking 2. Blocking (e.g., BSA) Coating->Blocking Competition 3. Competition Step (Sample/Standard + DMD-HRP) Blocking->Competition Washing1 4. Washing Competition->Washing1 Substrate 5. Substrate Addition (TMB) Washing1->Substrate Stopping 6. Stop Reaction (Acid) Substrate->Stopping Reading 7. Read Absorbance (450 nm) Stopping->Reading

Caption: Step-by-step workflow of the competitive ELISA for this compound.

Protocol:

  • Plate Coating:

    • Dilute the purified anti-Dimethoxy Dienogest antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the this compound standard in Assay Buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Immediately add 50 µL of the optimized dilution of the this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data obtained from the competitive ELISA should be analyzed to generate a standard curve. The concentration of this compound in the samples is then interpolated from this curve.

Table 1: Typical Standard Curve Data for this compound Competitive ELISA

This compound (ng/mL)Absorbance (450 nm) (Mean ± SD)% B/B₀
01.85 ± 0.08100
0.11.62 ± 0.0787.6
0.51.25 ± 0.0667.6
1.00.98 ± 0.0553.0
5.00.45 ± 0.0424.3
10.00.25 ± 0.0313.5
50.00.12 ± 0.026.5
Blank0.05 ± 0.01-

B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.

Diagram of Competitive ELISA Principle

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte_H Free Analyte (this compound) Antibody_H Antibody Analyte_H->Antibody_H Conjugate_H Enzyme-Conjugate Conjugate_H->Antibody_H Complex_H1 Analyte-Ab Complex Antibody_H->Complex_H1 Complex_H2 Conjugate-Ab Complex (Low Signal) Antibody_H->Complex_H2 Analyte_L Free Analyte (this compound) Antibody_L Antibody Analyte_L->Antibody_L Conjugate_L Enzyme-Conjugate Conjugate_L->Antibody_L Complex_L1 Analyte-Ab Complex Antibody_L->Complex_L1 Complex_L2 Conjugate-Ab Complex (High Signal) Antibody_L->Complex_L2

References

Application of Dimethoxy Dienogest in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Dienogest, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is primarily recognized in medicinal chemistry not as a pharmacologically active agent but as a crucial intermediate in the synthesis of Dienogest.[1] Dienogest is a fourth-generation synthetic progestin used in oral contraceptives and for the treatment of endometriosis.[2][3] As a process-related substance, this compound is also considered an impurity in the final Dienogest active pharmaceutical ingredient (API).[4] Therefore, its application in medicinal chemistry is centered on process development, optimization of synthesis, and analytical chemistry for quality control of Dienogest.

Understanding the properties and synthesis of this compound is vital for ensuring the purity, safety, and efficacy of the final drug product. Regulatory bodies require strict monitoring of impurities in pharmaceutical products, making the study of compounds like this compound a critical aspect of drug development.[5]

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate in the manufacturing of Dienogest. Several patented synthetic routes for Dienogest utilize a dimethoxy-protected precursor to control the reactivity of the molecule during subsequent chemical transformations.[6] The dimethoxy ketal group serves as a protecting group for the 3-keto functional group of the steroid nucleus, preventing it from undergoing unwanted reactions during the introduction of the cyanomethyl group at the C17 position.

Following the formation of the cyanomethyl group, the dimethoxy ketal is hydrolyzed under acidic conditions to yield the final Dienogest molecule. The efficiency of this deprotection step and the subsequent purification are critical for minimizing the amount of residual this compound in the final API.

As a process-related impurity, the presence of this compound in the final Dienogest product must be carefully controlled. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify this and other impurities to ensure the quality and safety of the drug.[7][8]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 102193-41-9[1]
Molecular Formula C22H31NO3[1]
Molecular Weight 357.49 g/mol [4]
Appearance Off-White to Pale Yellow Solid[4]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Pyridine[4]
Storage -20°C Freezer[4]
Pharmacological and Pharmacokinetic Profile of Dienogest (Final API)
ParameterValue
Mechanism of Action Selective progesterone receptor (PR) agonist; antiandrogenic effects.[2][9]
Progesterone Receptor (PR) Affinity EC50 = 3.4 or 10.5 nM[9]
Androgen Receptor (AR) Antagonism EC50 = 420.6 or 775.0 nM[9]
Bioavailability Approximately 91%[10]
Plasma Half-life Approximately 9-10 hours[11]
Protein Binding 90% non-specifically bound to albumin; no binding to SHBG or CBG.[10]
Metabolism Primarily by CYP3A4.[10]

Experimental Protocols

Protocol 1: Synthesis of Dienogest from a Dimethoxy Intermediate

This protocol is a representative example based on patented synthesis methods.[6]

Objective: To synthesize Dienogest by reacting a dimethoxy intermediate with a source of the cyanomethyl group, followed by deprotection.

Materials:

  • 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one

  • n-Hexyl lithium in hexane

  • Acetonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Water

  • Brine solution

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of n-hexyl lithium in hexane and anhydrous THF to between -50°C and -40°C.

  • Slowly add a mixture of acetonitrile and anhydrous THF to the cooled solution while maintaining the temperature.

  • In a separate flask, dissolve 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one in anhydrous THF.

  • Add the solution of the dimethoxy steroid to the reaction mixture at -50°C to -40°C and stir for approximately 90 minutes.

  • After the reaction is complete, raise the temperature to between -10°C and 0°C and quench the reaction by adding water.

  • Perform a liquid-liquid extraction to separate the organic layer.

  • Wash the organic layer with brine solution.

  • Concentrate the organic layer under vacuum to obtain the crude this compound.

  • For the deprotection step, treat the crude this compound with an acidic solution (e.g., dilute HCl) to hydrolyze the dimethoxy ketal.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, neutralize the reaction mixture and extract the crude Dienogest with an organic solvent.

  • Purify the crude Dienogest by recrystallization or column chromatography to obtain the final product.[6]

Protocol 2: HPLC Method for Quantification of Dienogest and Impurities

This protocol outlines a general approach for the development of a reversed-phase HPLC method for the analysis of Dienogest and its process-related impurities, including this compound.[8]

Objective: To develop and validate an HPLC method for the separation and quantification of Dienogest and its impurities.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Dienogest reference standard

  • This compound and other potential impurity reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in appropriate proportions. A gradient elution may be necessary to achieve optimal separation of all impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the Dienogest reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Impurity Standard Solution Preparation: Prepare a stock solution containing known concentrations of this compound and other relevant impurities.

  • Sample Preparation: Accurately weigh and dissolve the Dienogest sample to be analyzed in the diluent to achieve a similar concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18

    • Mobile Phase: Gradient elution with an aqueous buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection Wavelength: Determined by analyzing the UV spectra of Dienogest and its impurities (e.g., 240-300 nm).

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions, impurity solutions, and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify Dienogest and its impurities in the sample by comparing the retention times and peak areas with those of the reference standards.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Synthesis_of_Dienogest Start 3,3-dimethoxy-estra-5(10), 9(11)-diene-17-one Reagent1 1. n-Hexyl lithium, Acetonitrile 2. THF Start->Reagent1 Intermediate This compound (Protected Intermediate) Reagent2 Acidic Hydrolysis (e.g., HCl) Intermediate->Reagent2 Final Dienogest (API) Reagent1->Intermediate Cyanomethylation Reagent2->Final Deprotection Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Sample Dienogest API Sample Dissolution Dissolve in Diluent Sample->Dissolution Standards Reference Standards (Dienogest, this compound, etc.) Standards->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Analysis Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethoxy Dienogest and its Conversion to Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethoxy Dienogest and its subsequent conversion to Dienogest.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification processes.

Problem Potential Cause Recommended Solution
Low Yield of Dienogest Incomplete hydrolysis of the dimethoxy ketal intermediate.Optimize the acidic hydrolysis conditions. Perchloric acid in acetonitrile has been shown to be effective. The reaction can be carried out at temperatures between 10 to 50°C, with a preferred range of 20-30°C.[1][2]
Use of strong acids like hydrobromic acid, triflic acid, or p-toluenesulfonic acid may lead to incomplete reaction.Consider using perchloric acid, which has been found to be more suitable for this conversion.[2][3]
Low yield during the 17-position epoxidation step in alternative synthesis routes.The use of a bulky, alkali-resistant protecting group for the 3-position ketone, such as 2,2-dimethyl-1,3-propylene glycol, can improve the yield of the 17-position epoxidation.[4]
High Levels of Diene Impurity Incomplete shift of the double bonds into conjugation with the 3-keto group during hydrolysis.The choice of acid and solvent is critical. Using perchloric acid in acetonitrile has been demonstrated to provide Dienogest with a diene impurity level of less than or equal to 0.15%.[1][2]
Strong acids may promote the formation of the diene impurity.A detailed investigation of various strong and weak acids should be conducted to find the optimal conditions for minimizing this impurity.[2][5]
Presence of Other Impurities Byproducts from the synthesis process, degradation products, or residual solvents.High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for detecting and quantifying impurities.[6] Purification by crystallization is a common method to remove these impurities.
Difficulty in Purification Inefficient crystallization method.Crystallization from a dimethylformamide (DMF)-water mixture has been shown to be effective in affording Dienogest with a diene impurity level as low as 0.02% and total other impurities less than 0.1%.[1][3][7] Other solvent systems for crystallization include ethyl acetate, 80% acetonitrile, and acetone.[1]
For very high purity requirements, preparative HPLC may be necessary.Preparative HPLC using silica gel and solvent systems like dichloromethane/ethyl acetate can be employed to achieve total impurity levels of less than 0.1%.[8]
Use of Toxic Reagents Traditional synthesis routes often employ toxic reagents like alkali cyanides.Alternative, more environmentally friendly processes have been developed that avoid the use of toxic reagents like trimethyl sulfonium iodide or alkali cyanides.[1][3][7] One such method involves reacting the protected estra-4,9-diene-3,17-dione with acetonitrile in the presence of a non-nucleophilic alkyl amino base.[9]

Frequently Asked Questions (FAQs)

Q1: What is "this compound"?

A1: "this compound" is a common name for the intermediate compound 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene. It is a key precursor in several synthesis routes to produce Dienogest. The dimethoxy group acts as a protecting group for the 3-keto functional group.

Q2: What is the most significant impurity to monitor during the conversion of this compound to Dienogest?

A2: The most critical impurity is the "diene impurity," chemically known as 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one.[1] Its formation is a result of the incomplete rearrangement of the double bonds during the deprotection (hydrolysis) step.[5]

Q3: What analytical techniques are recommended for purity analysis?

A3: High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for determining the purity of Dienogest and quantifying impurities, with results often reported as area percentage.[1][6]

Q4: Are there synthesis routes that avoid the use of highly toxic cyanides?

A4: Yes, modern synthetic methods aim to be more environmentally friendly. One patented process describes the reaction of a 3-carbonyl protected estra-4,9-diene-3,17-dione with acetonitrile using a non-nucleophilic alkyl amino base as a catalyst, thus avoiding toxic cyanides.[9] Another approach involves the reaction of the ketal intermediate with CNCH₂CeCl₂.[3][7]

Q5: What are the optimal conditions for the final hydrolysis step from this compound?

A5: The use of perchloric acid in acetonitrile at a temperature of 20-30°C has been shown to be highly effective, yielding Dienogest with a purity of up to 99.49% and a diene impurity of less than or equal to 0.15% before further purification.[1][2]

Experimental Protocols

Protocol 1: Hydrolysis of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (this compound) to Dienogest

This protocol is based on a method found to be effective in minimizing the diene impurity.[1][10]

  • Dissolution: Dissolve 100 g of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene in 600 mL of acetonitrile.

  • Cooling: Cool the solution to 0-5°C.

  • Acid Addition: Add 150 mL of 70% perchloric acid to the cooled solution.

  • Reaction: Stir the mixture for one hour at a temperature of 20-30°C.

  • Precipitation: After the reaction is complete, add 1500 mL of water to precipitate the crude product.

  • Isolation: Filter the solid to obtain the crude Dienogest.

Initial Purity Analysis (HPLC): Dienogest - 99.55%, Diene Impurity - 0.125%.[10]

Protocol 2: Purification of Crude Dienogest by Crystallization

This protocol describes a highly effective method for purifying crude Dienogest.[3][10]

  • Dissolution: Take 25 g of crude Dienogest in 125 mL of dimethylformamide (DMF).

  • Heating and Filtration: Heat the mixture to 40-50°C and filter it. Wash the filter with an additional 25 mL of DMF.

  • Precipitation: To the combined filtrate, add 37.5 mL of water to precipitate the Dienogest.

  • Crystallization and Cooling: Cool the mixture to 0-5°C and stir for 2 hours.

  • Isolation and Washing: Filter the solid product and wash it with water.

  • Drying: Dry the purified Dienogest under vacuum at 40-45°C.

Final Purity Analysis (HPLC): Dienogest - 99.9%, Diene Impurity - 0.02%.[3][10]

Data Summary

Table 1: Purity of Dienogest after Hydrolysis with Perchloric Acid in Different Solvents[1]
SolventDienogest Purity (% Area by HPLC)Diene Impurity (% Area by HPLC)
Acetonitrile99.49≤ 0.15
Acetic AcidSlightly Lower than AcetonitrileSlightly Higher than Acetonitrile
Ethyl AcetateSlightly Lower than AcetonitrileSlightly Higher than Acetonitrile
Table 2: Purity of Dienogest after Crystallization from DMF-Water Mixture[1][3]
ParameterPurity Level (% Area by HPLC)
Dienogest99.9
Diene Impurity0.02
Total Other Impurities< 0.1

Visualizations

Dienogest_Synthesis_Workflow cluster_synthesis Synthesis of this compound Intermediate cluster_conversion Conversion to Dienogest cluster_purification Purification Start Estradiene Derivative Step1 Protection of 3-keto group Start->Step1 Intermediate 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one Step1->Intermediate Step2 Cyanomethylation at C17 Intermediate->Step2 Dimethoxy_Dienogest This compound (Intermediate) Step2->Dimethoxy_Dienogest Hydrolysis Acidic Hydrolysis (Deprotection) Dimethoxy_Dienogest->Hydrolysis Crude_Dienogest Crude Dienogest Hydrolysis->Crude_Dienogest Crystallization Crystallization (e.g., DMF/Water) Crude_Dienogest->Crystallization Pure_Dienogest High-Purity Dienogest Crystallization->Pure_Dienogest

Caption: General workflow for the synthesis of high-purity Dienogest.

Troubleshooting_Logic High_Impurity High Impurity Levels in Final Product? Check_Hydrolysis Review Hydrolysis Step: - Acid Choice (Perchloric?) - Solvent (Acetonitrile?) - Temperature (20-30°C?) High_Impurity->Check_Hydrolysis Yes Low_Yield Low Yield? High_Impurity->Low_Yield No Optimize_Crystallization Optimize Crystallization: - Solvent System (DMF/Water?) - Cooling Rate - Stirring Time Check_Hydrolysis->Optimize_Crystallization Optimize_Crystallization->Low_Yield Check_Reaction_Completion Verify Reaction Completion at Each Step (TLC/HPLC) Low_Yield->Check_Reaction_Completion Yes Pass Product Meets Specs Low_Yield->Pass No Consider_Alternative_Route Consider Alternative Synthetic Route (e.g., different protecting group) Check_Reaction_Completion->Consider_Alternative_Route Fail Problem Persists Consider_Alternative_Route->Fail

Caption: Troubleshooting decision tree for Dienogest synthesis.

References

Improving the yield of Dienogest from Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dienogest from its precursor, 3,3-dimethoxy-dienogest (Dimethoxy Dienogest). The information is designed to help improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the conversion of this compound to Dienogest, focusing on the critical deprotection step.

Issue Potential Cause Recommended Solution
Low Yield of Dienogest Incomplete deprotection of the 3,3-dimethoxy ketal group.The conversion of the ketal, 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene, to Dienogest can be achieved by treatment with various acids such as hydrochloric acid, sulfuric acid, acetic acid, or oxalic acid.[1][2] However, for optimal results, the use of perchloric acid has been shown to be highly effective.[1][2][3][4] Ensure the reaction goes to completion by monitoring with a suitable analytical method like HPLC.
Degradation of the product due to harsh reaction conditions.The deprotection with perchloric acid can be carried out at a temperature range of 10 to 50°C, with a preferred range of 20-30°C to minimize degradation.[2][3]
High Levels of Diene Impurity Incomplete shift of the double bonds into conjugation with the 3-keto group.The formation of the diene impurity (17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one) is a common side reaction.[1] The choice of acid and solvent significantly impacts the level of this impurity.
Use of suboptimal acid or solvent.A detailed investigation has shown that using perchloric acid in acetonitrile is the most suitable condition for minimizing the diene impurity, potentially reducing it to less than or equal to 0.15%.[2][3] While other solvents like acetic acid and ethyl acetate can be used, they may result in slightly higher levels of the diene impurity.[2][3]
Difficulty in Product Purification Presence of multiple impurities.A robust purification method is crucial for obtaining high-purity Dienogest. Crystallization from a mixture of dimethylformamide (DMF) and water has been shown to be an effective method.[1][3] This process can yield Dienogest with total impurities less than 0.1% and the diene impurity as low as 0.02%.[1][3]
Residual toxic reagents.Some synthesis routes for Dienogest involve toxic reagents like alkali cyanides.[1][5] The described method starting from this compound avoids these toxic reagents, offering an advantage in terms of safety and environmental impact.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective acid for the deprotection of this compound to Dienogest?

A1: While several acids like hydrochloric, sulfuric, and acetic acid can be used, perchloric acid is recommended for achieving high purity and minimizing the formation of the diene impurity.[1][2][3][4]

Q2: What is the optimal solvent for the deprotection reaction?

A2: Acetonitrile is the preferred solvent when using perchloric acid, as it has been shown to result in lower levels of the diene impurity compared to other solvents like acetic acid or ethyl acetate.[2][3]

Q3: What is the "diene impurity" and why is it a concern?

A3: The diene impurity is 17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one.[1] It is a structural isomer of Dienogest that can be difficult to remove and can affect the purity and potentially the efficacy and safety of the final pharmaceutical product.

Q4: What is a recommended method for purifying crude Dienogest?

A4: Crystallization from a dimethylformamide (DMF) and water mixture is a highly effective method for purifying Dienogest and reducing the levels of the diene impurity and other total impurities to well below acceptable pharmaceutical limits.[1][3]

Q5: Are there any safety advantages to synthesizing Dienogest from this compound?

A5: Yes. This synthetic route avoids the use of highly toxic reagents such as trimethyl sulfonium iodide or alkali cyanides, which are employed in other synthetic pathways.[1] This makes the process more environmentally friendly and safer.

Experimental Protocols

Protocol 1: Deprotection of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (this compound) to Crude Dienogest
  • Cool a solution of this compound (100 g) in acetonitrile (600 mL) to 0-5°C.[4]

  • Slowly add 70% perchloric acid (150 mL) to the cooled solution.[4]

  • Stir the reaction mixture for one hour at a temperature of 20-30°C.[4]

  • Upon completion of the reaction (monitored by HPLC), add water (1500 mL) to precipitate the solid product.[4]

  • Filter the solid to obtain the crude Dienogest.[4]

Expected Purity (by HPLC): Dienogest ~99.55%, Diene Impurity ~0.125%[4]

Protocol 2: Purification of Crude Dienogest
  • Suspend the wet crude Dienogest from the previous step in dimethylformamide (400 mL).[4]

  • Add charcoal and heat the mixture to 45-50°C for one hour.[4]

  • Filter the hot solution and wash the filter cake with dimethylformamide (100 mL).[4]

  • To the combined filtrate, add water (200 mL) to initiate precipitation.[4]

  • Stir the resulting suspension for 2 hours at 0-5°C.[4]

  • Filter the solid product and dry it under reduced pressure at 40-45°C to yield purified Dienogest.[4]

Expected Purity (by HPLC): Dienogest ~99.79%, Diene Impurity ~0.02%[4]

Data Summary

Table 1: Impact of Acid and Solvent on Dienogest Purity and Diene Impurity Formation

AcidSolventDienogest Purity (%)Diene Impurity (%)
Perchloric AcidAcetonitrile99.49≤ 0.15
Perchloric AcidAcetic AcidSlightly LowerSlightly Higher
Perchloric AcidEthyl AcetateSlightly LowerSlightly Higher

Data compiled from findings indicating perchloric acid in acetonitrile as the most suitable system.[2][3]

Table 2: Purity Profile of Dienogest After Purification

Purification StepDienogest Purity (%)Diene Impurity (%)Total Other Impurities (%)
Crude Product99.550.125Not Specified
After DMF/Water Crystallization99.79 - 99.90.02< 0.1

Data sourced from purification protocols.[1][4]

Visualizations

Synthesis_Workflow Dimethoxy_Dienogest This compound Deprotection Deprotection (Perchloric Acid, Acetonitrile) Dimethoxy_Dienogest->Deprotection Crude_Dienogest Crude Dienogest Deprotection->Crude_Dienogest Purification Purification (DMF/Water Crystallization) Crude_Dienogest->Purification Pure_Dienogest High-Purity Dienogest Purification->Pure_Dienogest

Caption: Workflow for the synthesis and purification of Dienogest.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Deprotection Verify Deprotection Conditions (Acid, Solvent, Temperature) Start->Check_Deprotection Check_Purification Optimize Purification (Solvent System, Temperature) Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Deprotection->Incomplete_Reaction Side_Reactions High Diene Impurity? Check_Deprotection->Side_Reactions Purification_Inefficient Impurities Remain? Check_Purification->Purification_Inefficient Adjust_Reaction_Time Increase Reaction Time or Adjust Acid Concentration Incomplete_Reaction->Adjust_Reaction_Time Yes Success High Yield and Purity Incomplete_Reaction->Success No Switch_Solvent Use Acetonitrile as Solvent Side_Reactions->Switch_Solvent Yes Side_Reactions->Success No Recrystallize Perform Recrystallization (DMF/Water) Purification_Inefficient->Recrystallize Yes Purification_Inefficient->Success No

References

Technical Support Center: Purity Analysis of Synthetic Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthetic Dimethoxy Dienogest.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with CAS number 102193-41-9, is recognized as an impurity of Dienogest.[1][2][3] Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[4] this compound is also referred to as Dienogest Impurity E.[3][5]

Q2: What are the common analytical techniques used for the purity analysis of this compound?

A2: The primary analytical technique for determining the purity of this compound and identifying related impurities is High-Performance Liquid Chromatography (HPLC).[4][6] Other techniques that can be employed for structural elucidation and characterization include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Q3: Where can I obtain a reference standard for this compound?

A3: Several chemical suppliers offer this compound as a reference standard for analytical testing. It is important to source from a reputable supplier that provides a certificate of analysis with purity information.[1][2][9][10][11]

Q4: What are the potential impurities that could be present in a synthetic sample of this compound?

A4: Impurities in a sample of this compound can originate from the starting materials, intermediates, and by-products of the synthetic route used to produce Dienogest, of which this compound is itself an impurity. Other related substances and degradation products of Dienogest could also be present.[12] A patent for the preparation of Dienogest mentions a "diene impurity" as a key substance to control.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the purity analysis of this compound.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Possible Causes and Solutions:

Cause Troubleshooting Steps
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents. 2. Filter all solutions through a 0.45 µm filter before use. 3. Run a blank injection (diluent only) to confirm the cleanliness of the system.
Sample Degradation 1. Ensure proper storage of the this compound sample (e.g., -20°C freezer as suggested for the solid form).[2] 2. Prepare sample solutions fresh before analysis. 3. Investigate the stability of the compound in the chosen diluent.
Presence of Synthesis-Related Impurities 1. Obtain reference standards for known Dienogest impurities to aid in peak identification.[12] 2. Utilize a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification. 3. Review the synthetic pathway of Dienogest to anticipate potential process-related impurities.
Carryover from Previous Injections 1. Implement a robust needle wash protocol in the autosampler method. 2. Inject a blank after a high-concentration sample to check for carryover. 3. If carryover persists, clean the injector and column.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inappropriate Column Chemistry or Dimensions 1. For Dienogest and its impurities, C8 or C18 columns are commonly used.[4][6] 2. Ensure the column is not degraded; check its efficiency with a standard compound. 3. Experiment with different column particle sizes and lengths to improve resolution.
Mobile Phase Composition Not Optimized 1. Adjust the ratio of the organic and aqueous phases to improve the separation of critical peaks. 2. Modify the pH of the aqueous phase to alter the retention and selectivity of ionizable impurities. 3. Consider using a gradient elution for complex samples with multiple impurities.
Column Overload 1. Reduce the injection volume or the concentration of the sample solution. 2. Ensure the sample diluent is compatible with the mobile phase.
Column Temperature Fluctuations 1. Use a column oven to maintain a stable and elevated temperature (e.g., 55°C has been used for similar compounds) for reproducible chromatography.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This is a general method adapted from literature for Dienogest analysis and should be validated for this compound.

  • Column: Zorbax Eclipse XDB, C8 (4.6 x 150 mm), 5 µm.[6]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: A suitable gradient can be developed, for example, starting with a higher percentage of water and increasing the percentage of acetonitrile over time. A patent for Dienogest mentions using Water:Acetonitrile (90:10) and (10:90) as mobile phases, suggesting a gradient or two isocratic methods.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 240 nm.[6]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Further dilute as necessary to fall within the linear range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS can be used for the identification of volatile and semi-volatile impurities.

  • Column: A low-polarity column such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase is a common starting point.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at 10°C/min.

    • Final Hold: Hold at 300°C for 10 minutes.

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Sample Preparation:

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Derivatization may be necessary for non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural confirmation of the main component and the characterization of major impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environment.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Filter the solution if any particulate matter is present.

Diagrams

Experimental_Workflow_for_Purity_Analysis cluster_0 Sample Reception and Preparation cluster_1 Initial Purity Assessment cluster_2 Impurity Identification and Characterization cluster_3 Final Reporting Sample Receive Synthetic This compound Sample Prepare_Solution Prepare Sample Solution (e.g., 1 mg/mL in Diluent) Sample->Prepare_Solution HPLC_Screening HPLC Screening for Purity and Impurity Profile Prepare_Solution->HPLC_Screening Assess_Purity Assess Purity (Is it > 99%?) HPLC_Screening->Assess_Purity LC_MS_Analysis LC-MS Analysis for Mass of Impurities Assess_Purity->LC_MS_Analysis No Final_Report Generate Certificate of Analysis with Purity and Impurity Data Assess_Purity->Final_Report Yes NMR_Analysis NMR Spectroscopy for Structural Elucidation LC_MS_Analysis->NMR_Analysis Reference_Standard_Comparison Compare with Known Impurity Standards NMR_Analysis->Reference_Standard_Comparison Reference_Standard_Comparison->Final_Report

Caption: Experimental Workflow for Purity Analysis of this compound.

Troubleshooting_Logic_for_Unexpected_HPLC_Peaks cluster_Investigation Investigation Steps cluster_Solutions Solutions Start Unexpected Peak Observed in HPLC Blank_Injection Inject Blank (Diluent Only) Start->Blank_Injection Peak_in_Blank Peak Present in Blank? Blank_Injection->Peak_in_Blank Check_Carryover Inject Blank After High Conc. Sample Peak_in_Blank->Check_Carryover No Clean_System Clean System: Fresh Mobile Phase, Clean Injector Peak_in_Blank->Clean_System Yes Carryover_Present Carryover Confirmed? Check_Carryover->Carryover_Present LC_MS_Analysis Perform LC-MS to Get Mass of Peak Carryover_Present->LC_MS_Analysis No Improve_Wash Improve Needle Wash Method Carryover_Present->Improve_Wash Yes Identify_Impurity Identify Impurity: Compare with Standards, Analyze Synthesis Route LC_MS_Analysis->Identify_Impurity

References

Stability testing of Dimethoxy Dienogest under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Dimethoxy Dienogest. The information is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, with the IUPAC name 2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile, is known as an impurity of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2] Understanding its stability is crucial for ensuring the purity, safety, and efficacy of Dienogest drug products. Stability studies help to identify potential degradation products and establish appropriate storage conditions.

Q2: Under what conditions is this compound expected to be unstable?

Based on forced degradation studies of the closely related compound Dienogest, this compound is likely susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4][5] Thermal and humidity stress may also lead to degradation over time.[6]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on the structure and studies on Dienogest, potential degradation pathways include hydrolysis of the dimethoxy group and A-ring aromatization.[7][8] Oxidation of the molecule is also a possible degradation route.

Q4: How can I monitor the stability of this compound in my samples?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3][6] Spectrophotometric methods can also be employed for quantification.[4][9] The method should be validated to ensure it can separate this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradationReview sample handling and storage conditions. Ensure the analytical method is stability-indicating.
ContaminationCheck solvents, glassware, and instrument for sources of contamination.
Loss of assay value Degradation of this compoundPerform forced degradation studies to identify the cause. Adjust storage conditions (e.g., protect from light, control temperature and humidity).
Inaccurate standard preparationVerify the purity and proper preparation of the reference standard.
Inconsistent stability results Variability in experimental conditionsEnsure consistent application of stress conditions (temperature, pH, light exposure) across all experiments.
Non-homogenous sampleEnsure proper mixing and representative sampling of the material being tested.

Data on Stability of this compound (Hypothetical Data)

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, illustrating its stability under various stress conditions.

Table 1: Degradation of this compound under Hydrolytic Conditions

ConditionTimeTemperature (°C)% DegradationMajor Degradants
0.1 M HCl24 h6015.2Hydrolysis Product A
0.1 M NaOH8 h6025.8Hydrolysis Product B
Purified Water72 h605.1Minor degradation

Table 2: Degradation of this compound under Oxidative Conditions

ConditionTimeTemperature (°C)% DegradationMajor Degradants
3% H₂O₂24 h2518.5Oxidation Product C
6% H₂O₂24 h2535.1Oxidation Product C, Oxidation Product D

Table 3: Degradation of this compound under Photolytic and Thermal Conditions

ConditionDuration% DegradationMajor Degradants
UV Light (254 nm)48 h22.3Photodegradant E
Sunlight7 days17.9Photodegradant F
Dry Heat7 days at 80°C12.4Thermal Degradant G

Experimental Protocols

1. Protocol for Forced Degradation under Hydrolytic Conditions

  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve the desired final concentration.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.

    • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Protocol for Forced Degradation under Oxidative Conditions

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the desired final concentration.

    • Protect the solution from light and store at room temperature.

    • At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

3. Protocol for Photostability Testing

  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Procedure:

    • Place a sample of this compound (solid or in solution) in a photostability chamber.

    • Expose the sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[10]

    • Simultaneously, keep a control sample protected from light in the same environment.

    • After the specified exposure period, prepare solutions of both the exposed and control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Visualizations

cluster_workflow Stability Testing Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Data Collect and Analyze Data Analysis->Data Report Generate Stability Report Data->Report cluster_pathway Potential Degradation Pathways DMD This compound HP_A Hydrolysis Product A (Loss of Methoxy Group) DMD->HP_A Acid/Base Hydrolysis AP_B Aromatized Product B DMD->AP_B Photochemical Reaction OP_C Oxidation Product C DMD->OP_C Oxidation cluster_troubleshooting Troubleshooting Logic Issue Unexpected Peak in Chromatogram? Check_Deg Is the peak present in a stressed sample? Issue->Check_Deg Yes Contaminant Possible Contamination. Check solvents and system. Issue->Contaminant No Degradant Likely a Degradation Product. Characterize the peak. Check_Deg->Degradant Yes Check_Deg->Contaminant No

References

Optimizing reaction conditions for Dimethoxy Dienogest synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dimethoxy Dienogest. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a key intermediate for Dienogest, typically starts from estra-4,9-diene-3,17-dione. The common synthetic route involves several key transformations:

  • Ketal Protection: The C3 carbonyl group is selectively protected as a dimethyl ketal.

  • Epoxidation: The C17 carbonyl group is converted to an epoxide.

  • Cyanomethylation: The epoxide ring is opened with a cyanide source to introduce the cyanomethyl group at C17.

  • Deprotection: The C3 ketal is hydrolyzed to regenerate the carbonyl group, yielding Dienogest. The dimethoxy intermediate is the product before this final deprotection step.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include precise temperature control during reactions, the choice of solvents and catalysts, and the purity of starting materials. For instance, the deprotection step using perchloric acid is typically carried out at a controlled temperature of 20-30°C to minimize side reactions.[1][2]

Q3: What are the common impurities observed in this compound synthesis, and how can they be minimized?

A3: A common impurity is the diene impurity, specifically (17α-cyanomethyl-17β-hydroxy-5,9-estradien-3-one).[3][4] Its formation can be minimized by carefully controlling the reaction conditions during the deprotection step. Using perchloric acid in acetonitrile has been shown to be effective in keeping this impurity to a minimum (≤ 0.15%).[2] Purification by recrystallization from a mixture of dimethylformamide and water is also an effective method to reduce the levels of the diene impurity and other process-related impurities.[2][3][4]

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress and quantifying the purity of the final this compound product.[1][3][5] It is also used to detect and quantify known impurities. Other techniques like Gas Chromatography (GC) may be used to check for residual solvents.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction in one or more steps.- Ensure starting materials are pure and dry.- Verify the correct stoichiometry of reagents.- Optimize reaction time and temperature for each step based on literature or internal studies.
Degradation of intermediates or product.- Maintain strict temperature control, especially during exothermic reactions.- Use inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.
High Levels of Diene Impurity Suboptimal conditions during the deprotection step.- Use perchloric acid in acetonitrile for the deprotection of the ketal.[2]- Maintain the reaction temperature between 20-30°C.[1][2]- Perform a final purification step by recrystallizing the crude product from a mixture of dimethylformamide and water.[2][3]
Presence of Other Unknown Impurities Side reactions due to incorrect temperature, stoichiometry, or impurities in reagents.- Characterize the unknown impurities using techniques like LC-MS or NMR to understand their origin.- Re-evaluate the reaction conditions, focusing on temperature control and order of reagent addition.- Purify all reagents and solvents before use.
Poor Crystallization/Product Isolation Incorrect solvent system or supersaturation level.- Experiment with different solvent systems for crystallization. A mixture of dimethylformamide and water has been reported to be effective.[2][3]- Control the cooling rate during crystallization to promote the formation of pure, well-defined crystals.- Use techniques like seeding with a small amount of pure product to induce crystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for Deprotection Step

Parameter Condition Reference
Reagent 70% Perchloric Acid[1]
Solvent Acetonitrile[1][2][3]
Temperature 20-30°C[1][2]
Reaction Time 1 hour[1]

Table 2: Purity and Impurity Profile After Purification

Compound Purity (by HPLC) Diene Impurity (by HPLC) Purification Method Reference
Crude Dienogest99.79%0.02%Charcoal treatment in DMF followed by precipitation with water.[3]
Purified Dienogest99.9%0.02%Recrystallization from DMF/water.[3]

Experimental Protocols

Protocol 1: Deprotection of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene to Crude Dienogest
  • Preparation: In a suitable reaction vessel, dissolve 100 g of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene in 600 mL of acetonitrile.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Acid Addition: Slowly add 150 mL of 70% perchloric acid to the cooled solution while maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 1 hour.[1]

  • Quenching and Precipitation: After 1 hour, add 1500 mL of water to the reaction mixture to precipitate the crude product.

  • Isolation: Filter the solid product and wash it with water.

Protocol 2: Purification of Crude Dienogest
  • Charcoal Treatment: Suspend the wet crude solid from the previous step in 400 mL of dimethylformamide (DMF). Heat the mixture to 45-50°C and add activated charcoal. Stir for 1 hour.[3]

  • Filtration: Filter the hot mixture to remove the charcoal. Wash the filter cake with 100 mL of DMF.

  • Crystallization: Combine the filtrate and the washings. Add 200 mL of water to the combined filtrate to induce crystallization.

  • Cooling and Isolation: Cool the mixture to 0-5°C and stir for 2 hours. Filter the purified solid, wash with water, and dry under reduced pressure at 40-45°C.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Dienogest cluster_purification Purification start Start: 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene dissolve Dissolve in Acetonitrile start->dissolve cool Cool to 0-5°C dissolve->cool add_acid Add 70% Perchloric Acid cool->add_acid react React at 20-30°C for 1h add_acid->react quench Quench with Water react->quench isolate_crude Isolate Crude Product quench->isolate_crude dissolve_dmf Dissolve Crude in DMF isolate_crude->dissolve_dmf charcoal Charcoal Treatment at 45-50°C dissolve_dmf->charcoal filter_charcoal Filter Charcoal charcoal->filter_charcoal precipitate Precipitate with Water filter_charcoal->precipitate cool_stir Cool to 0-5°C and Stir precipitate->cool_stir isolate_pure Isolate Pure Dienogest cool_stir->isolate_pure end Final Product: Pure Dienogest isolate_pure->end

Caption: Experimental workflow for the synthesis and purification of Dienogest.

troubleshooting_logic cluster_yield Low Yield cluster_impurity High Impurity start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield degradation Degradation? start->degradation Low Yield diene_impurity High Diene Impurity? start->diene_impurity High Impurity other_impurities Other Impurities? start->other_impurities High Impurity check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions check_temp Verify Temperature Control degradation->check_temp use_inert Use Inert Atmosphere degradation->use_inert solution Solution Implemented check_reagents->solution optimize_conditions->solution check_temp->solution use_inert->solution deprotection_conditions Check Deprotection Conditions (Perchloric Acid/Acetonitrile, 20-30°C) diene_impurity->deprotection_conditions recrystallize Recrystallize from DMF/Water diene_impurity->recrystallize characterize Characterize Impurities (LC-MS, NMR) other_impurities->characterize re_evaluate Re-evaluate Reaction Conditions other_impurities->re_evaluate deprotection_conditions->solution recrystallize->solution characterize->solution re_evaluate->solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: By-product Identification in Dimethoxy Dienogest Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding by-product identification in the synthesis of Dienogest from its Dimethoxy ketal intermediate.

Frequently Asked Questions (FAQs)

Q1: What is Dimethoxy Dienogest and what is its role in Dienogest synthesis?

This compound, also known as Dienogest Impurity E or (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, is a key intermediate in one of the common synthetic routes to Dienogest.[1][2][3][4] It is not typically a by-product, but rather the direct precursor to the final Dienogest molecule. The final step of the synthesis involves the deprotection of the 3-keto group, which is protected as a dimethoxy ketal in this intermediate.[5][6]

Q2: What are the common by-products observed during the conversion of this compound to Dienogest?

The most commonly reported by-product is a "diene impurity," specifically identified as Dienogest Impurity C, or (17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile. This impurity arises from the incomplete migration of the double bond to be in conjugation with the newly formed 3-keto group during the acidic deprotection of this compound.[5][6] Other potential impurities can include starting materials, reagents, and other structurally related compounds.[3]

Q3: What analytical techniques are recommended for identifying and quantifying by-products in Dienogest synthesis?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Dienogest and its impurities.[5][7] For structural elucidation of unknown by-products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Dienogest from this compound.

Issue 1: High levels of the "diene impurity" (Dienogest Impurity C) are observed in the final product.

  • Cause: This is typically due to an incomplete shift of the double bond during the acid-catalyzed deprotection of the dimethoxy ketal. The choice of acid and solvent plays a crucial role in the efficiency of this isomerization.[5][6]

  • Solution:

    • Optimize the acid catalyst: Strong acids can lead to incomplete reaction, while weak acids may not be effective. Perchloric acid has been shown to be particularly effective in minimizing the formation of the diene impurity.[5]

    • Select an appropriate solvent: Acetonitrile has been reported to be a superior solvent compared to acetic acid or ethyl acetate for this conversion, leading to lower levels of the diene impurity.[5]

    • Control the reaction temperature: The conversion can be carried out at temperatures ranging from 10 to 50°C, with 20-30°C being a preferred range.[5]

    • Purification: If the diene impurity is still present, purification can be achieved by crystallization, for example, from a dimethylformamide-water mixture.[5][8]

Issue 2: The presence of unknown peaks in the HPLC chromatogram.

  • Cause: These could be by-products from side reactions, degradation products, or impurities from the starting materials or reagents.

  • Solution:

    • Impurity Profiling: Utilize LC-MS to obtain the mass of the unknown impurities. This can provide initial clues about their potential structures.

    • Isolation and Characterization: If the impurity is present in a significant amount (typically >0.1%), it should be isolated using preparative HPLC for structural elucidation by NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC).

    • Forced Degradation Studies: To understand potential degradation pathways, subject the pure Dienogest to stress conditions (acidic, basic, oxidative, thermal, photolytic) to see if any of the degradation products match the unknown peaks.

Data Presentation

Table 1: Effect of Different Acids on the Formation of Diene Impurity in Dienogest Synthesis

Acid CatalystSolventDienogest Purity (%)Diene Impurity (%)
Hydrobromic AcidAcetonitrile98.51.2
Triflic AcidAcetonitrile98.21.5
p-Toluene Sulfonic AcidAcetonitrile97.91.8
Trifluoroacetic AcidAcetonitrile98.80.9
Oxalic AcidAcetonitrileLowMajor Product
Perchloric Acid Acetonitrile 99.49 ≤ 0.15
Perchloric AcidAcetic Acid99.20.5
Perchloric AcidEthyl Acetate99.10.6

Data synthesized from patent literature describing the conversion of the dimethoxy ketal intermediate to Dienogest.[5]

Experimental Protocols

1. HPLC Method for Impurity Profiling of Dienogest

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Protocol for Preparative HPLC Isolation of By-products

  • Column: A larger dimension C18 column suitable for preparative scale (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase: A similar mobile phase system as the analytical method, but run isocratically or with a shallow gradient to maximize resolution of the target impurity.

  • Flow Rate: Adjusted based on the column dimensions (e.g., 10-20 mL/min).

  • Sample Preparation: Dissolve the crude product in the mobile phase at a high concentration.

  • Injection: Perform multiple injections to collect a sufficient amount of the impurity.

  • Fraction Collection: Collect the eluent corresponding to the peak of the impurity of interest.

  • Post-Isolation Processing: Combine the collected fractions, evaporate the solvent, and dry the isolated impurity under vacuum. The purity of the isolated fraction should be confirmed by analytical HPLC.

Visualizations

Byproduct_Formation_Pathway Dimethoxy_Dienogest This compound (Intermediate) Dienogest Dienogest (Desired Product) Dimethoxy_Dienogest->Dienogest  Acid-catalyzed  Deprotection &  Complete Double  Bond Migration Diene_Impurity Diene Impurity (By-product) Dimethoxy_Dienogest->Diene_Impurity  Incomplete Double  Bond Migration

Caption: Formation pathway of Dienogest and the "diene impurity" by-product from the this compound intermediate.

Experimental_Workflow cluster_synthesis Dienogest Synthesis cluster_analysis By-product Identification Crude_Product Crude Dienogest Product HPLC_Analysis Analytical HPLC Crude_Product->HPLC_Analysis LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis  Identify Unknown  Masses Preparative_HPLC Preparative HPLC HPLC_Analysis->Preparative_HPLC  Isolate Unknown  Impurity Structure_Elucidation Structure Elucidation LCMS_Analysis->Structure_Elucidation NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Preparative_HPLC->NMR_Spectroscopy NMR_Spectroscopy->Structure_Elucidation

Caption: A typical experimental workflow for the identification and characterization of by-products in Dienogest synthesis.

References

Technical Support Center: Refinement of Dimethoxy Dienogest Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Dimethoxy Dienogest.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a known impurity and synthetic intermediate of Dienogest.[1][2] The troubleshooting steps are based on established methods for the purification of Dienogest and related steroid compounds.

Issue 1: Low Purity of this compound after Initial Synthesis

Potential Cause Troubleshooting Steps
Incomplete reaction or side reactions - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts.
Inefficient initial work-up - Ensure proper quenching of the reaction and complete removal of reagents. - Perform liquid-liquid extraction with appropriate solvents to remove highly polar or non-polar impurities.
Co-precipitation of impurities - If the initial product is isolated by precipitation, consider redissolving the crude material in a suitable solvent and re-precipitating to remove trapped impurities.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate solvent system - Develop an optimal solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for this compound for good separation. - A gradient elution from a non-polar to a more polar solvent system might be necessary to separate closely eluting impurities.
Column overloading - Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
Improper column packing - Ensure the silica gel is packed uniformly without any air bubbles or channels to prevent poor separation.
Compound degradation on silica gel - If this compound is sensitive to the acidic nature of silica gel, consider using deactivated silica (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like alumina.

Issue 3: Difficulty in Achieving High Purity by Crystallization

Potential Cause Troubleshooting Steps
Suboptimal solvent choice - Screen a variety of solvents or solvent mixtures. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature or below. - For Dienogest purification, a mixture of dimethylformamide (DMF) and water has been shown to be effective in reducing impurities to very low levels.[3][4] A similar system could be adapted for this compound.
Cooling rate is too fast - Allow the solution to cool slowly to promote the formation of pure crystals and minimize the inclusion of impurities. Seeding with a small crystal of pure this compound can aid in controlled crystallization.
Presence of persistent impurities - If a single crystallization step is insufficient, a second recrystallization from a different solvent system may be necessary. - Consider a charcoal treatment of the hot solution to remove colored impurities before crystallization.[4]
Oiling out instead of crystallization - This occurs when the compound is highly soluble in the chosen solvent. Try using a less polar solvent or a solvent mixture.

Issue 4: Inaccurate Purity Assessment by HPLC

Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Ensure the sample is dissolved in the mobile phase. - Check for column contamination or degradation. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Co-elution of impurities - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration) or the gradient profile to improve resolution. - Consider using a different column chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
Baseline noise or drift - Ensure high purity of solvents and proper degassing of the mobile phase. - Check for leaks in the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in pharmaceutical synthesis?

A1: this compound is primarily known as a key intermediate in the synthesis of Dienogest.[3][4] It is also considered an impurity in the final Dienogest active pharmaceutical ingredient (API).[1][2] Its purification is crucial for ensuring the purity of the final Dienogest product.

Q2: What are the most common impurities found alongside this compound?

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Dienogest and its impurities, including this compound.[3][5] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural identification and characterization of impurities.

Q4: Can I use the same purification methods for this compound as for Dienogest?

A4: Yes, the general principles of purification for Dienogest can be adapted for this compound. Techniques like crystallization and column chromatography are applicable. However, the specific conditions, such as solvent systems for crystallization and mobile phases for chromatography, will likely need to be optimized due to the difference in polarity imparted by the dimethoxy groups.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any active pharmaceutical ingredient or intermediate, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Consult the material safety data sheet (MSDS) for specific handling and storage information.

Data Presentation

The following tables summarize quantitative data on the purification of Dienogest, which can serve as a benchmark for the refinement of this compound purification.

Table 1: Purity of Dienogest after Crystallization from DMF-Water

Purification Step HPLC Purity of Dienogest (%) Diene Impurity Level (%) Reference
Crude Dienogest after charcoal treatment99.790.02[3][4]
After crystallization from DMF-Water99.90.02[3][4]

Table 2: Purity of Dienogest after Preparative HPLC and Recrystallization

Purification Method Total Impurities (%) Individual Impurities (%) Reference
Preparative HPLC followed by recrystallization from ethyl acetatemax 0.1max 0.02[5]
Preparative HPLC followed by recrystallization from acetonemax 0.1max 0.02[5]

Experimental Protocols

Protocol 1: General Crystallization Procedure for Dienogest Purification (Adaptable for this compound)

This protocol is based on the method described in patent EP2560984A2 for the purification of Dienogest.[3][4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dimethylformamide - DMF) at an elevated temperature (e.g., 40-50°C).

  • (Optional) Charcoal Treatment: If the solution is colored, add activated charcoal (approximately 1-2% w/w of the crude product) and stir at the elevated temperature for 30-60 minutes.

  • Filtration: Filter the hot solution through a bed of celite or a suitable filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot filtrate, slowly add an anti-solvent (e.g., water) until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for a few hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-45°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

The following HPLC conditions are based on the analysis of Dienogest and can be used as a starting point for developing a method for this compound.[3]

  • Column: Zorbax Eclipse XDB, C8 (4.6 x 150 mm), 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Initial: 90% A, 10% B

    • Ramp to: 10% A, 90% B (over a specified time)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water mixture

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Dimethoxy Dienogest dissolution Dissolution (e.g., DMF) start->dissolution charcoal Charcoal Treatment (Optional) dissolution->charcoal filtration1 Hot Filtration charcoal->filtration1 Removes color crystallization Crystallization (add anti-solvent, e.g., Water) filtration1->crystallization cooling Slow Cooling crystallization->cooling filtration2 Vacuum Filtration cooling->filtration2 drying Drying filtration2->drying hplc HPLC Purity Analysis drying->hplc pure_product Pure Dimethoxy Dienogest hplc->pure_product Purity Confirmed

Caption: Workflow for the purification of this compound by crystallization.

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Stability of Dienogest and Its Related Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Dienogest and its related compounds, such as Dimethoxy Dienogest, in solution. This compound is a known impurity of Dienogest, and understanding the stability of the parent compound is crucial for handling its impurities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Dienogest degradation in solution?

A1: Dienogest is highly susceptible to photodegradation.[4] Exposure to light, especially UV and simulated sunlight, can lead to rapid degradation, with a half-life of approximately 1 to 10 minutes.[4] This process involves photohydration, which can be reversible in the dark, and A-ring aromatization, leading to the formation of estrogenic compounds.[4]

Q2: How does pH affect the stability of Dienogest in solution?

A2: Dienogest undergoes rapid photolysis across a pH range of 2 to 7.[4] Forced degradation studies have shown that Dienogest is also susceptible to degradation under alkaline conditions (refluxed with 1M NaOH).[5][6] It appears to be more stable under acidic conditions (refluxed with 1M HCl).

Q3: What is the impact of temperature on Dienogest stability?

A3: Elevated temperatures can induce degradation. Forced degradation studies have been conducted at 45°C and 105°C to induce degradation.[5][6] Therefore, it is advisable to store Dienogest solutions at controlled room temperature or refrigerated, and to avoid excessive heat during experimental procedures.

Q4: Is Dienogest susceptible to oxidative degradation?

A4: Yes, Dienogest can be degraded by oxidizing agents.[7] Studies have shown degradation when refluxed with 2.5% hydrogen peroxide.[5][6] It is important to avoid contact with oxidative species in solution.

Q5: What are the recommended solvents for dissolving Dienogest?

A5: Dienogest is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[8] Its solubility is approximately 20 mg/mL in ethanol, 0.1 mg/mL in DMSO, and 2 mg/mL in DMF.[8] For aqueous buffers, it is sparingly soluble.[8] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve Dienogest in ethanol and then dilute with the aqueous buffer.[8] Aqueous solutions of Dienogest are not recommended for storage for more than one day.[8]

Troubleshooting Guide

Problem 1: My Dienogest solution is showing unexpected peaks in the HPLC analysis.

  • Question: Have you protected your solution from light?

    • Answer: Dienogest is highly sensitive to light.[4] Ensure all solutions are prepared and stored in amber vials or protected from light with aluminum foil. Perform all experimental manipulations under low-light conditions if possible.

  • Question: What were the storage conditions (temperature, duration)?

    • Answer: Prolonged storage, especially at elevated temperatures, can lead to degradation. Prepare solutions fresh whenever possible. If storage is necessary, keep them at a low temperature (e.g., 2-8°C) and for a limited time.

  • Question: What is the pH of your solution?

    • Answer: Alkaline conditions can promote degradation.[5][6] If your experimental conditions require a basic pH, be aware of the potential for increased degradation and analyze your samples promptly.

Problem 2: The concentration of my Dienogest standard solution is decreasing over time.

  • Question: How was the standard solution prepared and stored?

    • Answer: As with any Dienogest solution, standards should be protected from light and stored at a cool temperature. The choice of solvent can also impact stability. For aqueous-based standards, it is advised not to store them for more than a day.[8]

  • Question: Have you considered solvent evaporation?

    • Answer: Ensure your storage containers are tightly sealed to prevent solvent evaporation, which would lead to an apparent increase in concentration, but could also mask degradation. Use vials with secure caps.

Data Summary

Table 1: Summary of Forced Degradation Studies on Dienogest

Stress ConditionDetailsObservationReference
Acid Hydrolysis 1M HCl at 45°C for 30 minStable[5][6]
Base Hydrolysis 1M NaOH at 45°C for 15 minSignificant degradation[5][6]
Oxidation 2.5% H₂O₂ at 45°C for 30 minSignificant degradation[5][6]
Aqueous Hydrolysis Purified water at 45°C for 3 hoursDegradation observed[5][6]
Photodegradation Sunlight (1.2 Million Lux Hours)Degradation observed[5]
Photodegradation UV Light (200 Watts/m²)Degradation observed[5]
Thermal Degradation Dry heat at 105°C for 15 hoursSignificant degradation[6]
Humidity 25°C and 90% RH for 7 daysMinimal degradation[6]

Experimental Protocols

Protocol: Forced Degradation Study of Dienogest

This protocol outlines a typical forced degradation study to assess the stability of Dienogest under various stress conditions.

1. Materials:

  • Dienogest Active Pharmaceutical Ingredient (API)

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of Dienogest in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl. Keep the solution at 45°C for 30 minutes. Cool, neutralize with 1M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH. Keep the solution at 45°C for 15 minutes. Cool, neutralize with 1M HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 2.5% H₂O₂. Keep the solution at 45°C for 30 minutes. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Expose a solid sample of Dienogest to dry heat at 105°C for 15 hours. Dissolve the stressed sample in the solvent and dilute to the final concentration.

  • Photodegradation: Expose a solution of Dienogest to sunlight (1.2 million lux hours) or UV light (200 Watts/m²). Dilute to the final concentration with the mobile phase.

  • Control Sample: Prepare a solution of Dienogest at the same final concentration without subjecting it to any stress conditions.

4. Analysis:

  • Analyze all the stressed samples and the control sample by a validated stability-indicating HPLC method.

  • A typical method might use a C18 column with a mobile phase of acetonitrile and water at a flow rate of 1.0 mL/min, with UV detection at 305 nm.[5]

  • Calculate the percentage of degradation by comparing the peak area of Dienogest in the stressed samples with the control sample.

Visualizations

Dienogest Dienogest Photohydrates Photohydrates (Reversible) Dienogest->Photohydrates Photohydration Aromatized_Products A-Ring Aromatized Products (Estrogenic) Dienogest->Aromatized_Products Aromatization Hydrolytic_Degradants Hydrolytic Degradants Dienogest->Hydrolytic_Degradants Oxidative_Degradants Oxidative Degradants Dienogest->Oxidative_Degradants Thermal_Degradants Thermal Degradants Dienogest->Thermal_Degradants Light Light (UV, Sunlight) Light->Dienogest Base Base (e.g., NaOH) Base->Dienogest Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Dienogest Heat Heat Heat->Dienogest cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Dienogest Stock Solution Acid Acid Hydrolysis Stock->Acid Expose to Stress Base Base Hydrolysis Stock->Base Expose to Stress Oxidation Oxidation Stock->Oxidation Expose to Stress Heat Thermal Stock->Heat Expose to Stress Light Photodegradation Stock->Light Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Heat->HPLC Analyze Samples Light->HPLC Analyze Samples Data Data Analysis & Degradation Calculation HPLC->Data

References

Technical Support Center: Enhancing Stereoselectivity in Dimethoxy Dienogest Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Dimethoxy Dienogest, with a specific focus on enhancing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps influencing the stereoselectivity in the synthesis of this compound?

A1: The most critical step for establishing the desired stereochemistry is the nucleophilic addition of a cyanide source to the 17-keto group of the steroid precursor, typically 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one. The facial selectivity of this attack determines the configuration at the C17 position, leading to the desired 17α-cyanomethyl-17β-hydroxy product.

Q2: What are the common impurities and side products that can arise during the synthesis?

A2: Common impurities include the undesired 17β-cyanomethyl-17α-hydroxy stereoisomer, unreacted starting material, and byproducts from side reactions. Another significant impurity can be the diene impurity, 17α-cyanomethyl-17β-hydroxy-13β-methyl-gona-5(10),9(11)-diene-3-one.[1][2] The formation of these impurities can complicate purification and reduce the overall yield of the desired product.

Q3: Which analytical techniques are recommended for determining the stereoisomeric ratio of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of Dienogest and its intermediates.[1][2] For separating and quantifying stereoisomers, chiral HPLC columns are often necessary. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stereochemical characterization.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Diastereoselectivity (High percentage of the undesired 17β-cyanomethyl isomer) 1. Non-optimal reaction temperature. 2. Inappropriate choice of solvent. 3. Steric hindrance not effectively controlled. 4. Inadequate choice of cyanide reagent.1. Perform the cyanomethylation at low temperatures (e.g., -50 to -40°C) to enhance kinetic control.[1] 2. Use a non-polar, aprotic solvent like tetrahydrofuran (THF) to favor the desired stereochemical outcome.[1] 3. Employ a bulky cyanide source or a chiral catalyst to direct the nucleophilic attack from the less hindered α-face. 4. Consider using cyanomethyl lithium, which can be prepared from acetonitrile and n-butyllithium, for improved selectivity.[4]
Incomplete Reaction 1. Insufficient reagent stoichiometry. 2. Low reaction temperature leading to slow kinetics. 3. Deactivation of the nucleophile.1. Ensure a slight excess of the cyanomethylating agent is used. 2. Gradually increase the reaction temperature after the initial addition of the nucleophile and monitor the reaction progress by TLC or HPLC. 3. Ensure all reagents and solvents are anhydrous, as water can quench the organometallic reagents.
Formation of Diene Impurity Uncontrolled acidic conditions during workup or purification.Maintain neutral or slightly basic conditions during the workup and purification steps to prevent undesired rearrangements.
Difficulty in Product Purification Similar polarity of stereoisomers and byproducts.1. Utilize preparative HPLC for purification.[2] 2. Recrystallization from appropriate solvent systems like dimethylformamide-water can be effective.[1][5]

Experimental Protocols

Protocol 1: Stereoselective Cyanomethylation of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one

This protocol is based on procedures described in the patent literature for the synthesis of Dienogest precursors.[1]

Materials:

  • 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one

  • n-hexyl lithium (33% solution in hexane)

  • Acetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Brine solution

  • Water

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a mixture of n-hexyl lithium (180 g) and anhydrous THF (300 mL) to a temperature between -50°C and -40°C.

  • Slowly add a pre-cooled mixture of acetonitrile (33 mL) and anhydrous THF (200 mL) to the reaction flask, maintaining the temperature between -50°C and -40°C.

  • Prepare a solution of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one (100 g, 0.32 mole) in anhydrous THF (600 mL).

  • Add the steroid solution to the reaction mixture dropwise over a period of time, ensuring the temperature remains between -50°C and -40°C.

  • Stir the reaction mixture at this temperature for 90 minutes.

  • Monitor the reaction completion using a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, raise the temperature to between -10°C and 0°C and carefully quench the reaction by adding water.

  • Separate the organic layer, wash it with brine solution, and then concentrate it under vacuum to obtain the crude this compound.

Visualizations

Diagram 1: General Workflow for Stereoselective this compound Synthesis

G cluster_0 Preparation of Cyanomethylating Agent cluster_1 Stereoselective Cyanomethylation cluster_2 Workup and Purification acetonitrile Acetonitrile cyanomethyl_lithium Cyanomethyl Lithium acetonitrile->cyanomethyl_lithium nBuLi n-Hexyl Lithium nBuLi->cyanomethyl_lithium reaction Reaction in THF (-50 to -40°C) cyanomethyl_lithium->reaction start_material 3,3-dimethoxy-estra- 5(10),9(11)-diene-17-one start_material->reaction dimethoxy_dienogest Crude this compound reaction->dimethoxy_dienogest workup Aqueous Workup dimethoxy_dienogest->workup purification Purification (e.g., Crystallization, HPLC) workup->purification final_product Purified this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship for Troubleshooting Low Stereoselectivity

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Stereoselectivity cause1 High Temperature issue->cause1 cause2 Suboptimal Solvent issue->cause2 cause3 Reagent Choice issue->cause3 solution1 Lower Reaction Temp. (-50 to -40°C) cause1->solution1 solution2 Use Aprotic Solvent (e.g., THF) cause2->solution2 solution3 Use Bulky/ Chiral Reagents cause3->solution3

Caption: Troubleshooting low stereoselectivity in this compound synthesis.

References

Validation & Comparative

Dimethoxy Dienogest: A Synthetic Precursor to the Potent Progestin Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of progestin precursors is critical for the innovation of hormonal therapies. This guide provides a comparative analysis of Dimethoxy Dienogest, not as a biological progestin precursor, but as a key intermediate in the chemical synthesis of the therapeutic progestin, Dienogest. We will delve into the synthetic pathway and then compare the resulting active compound, Dienogest, with other clinically relevant progestins, supported by experimental data.

This compound is a laboratory-synthesized molecule that serves as a direct precursor in the manufacturing of Dienogest, a fourth-generation synthetic progestin. Unlike biological precursors such as pregnenolone, which is converted in the body into progesterone, this compound is a chemical intermediate. The key step in its conversion to Dienogest is a deprotection reaction.

From Precursor to Active Progestin: The Synthesis of Dienogest

The synthesis of Dienogest from its dimethoxy precursor is a fundamental step in its production. The following diagram illustrates this chemical transformation.

Dienogest_Synthesis Dimethoxy_Dienogest This compound Reaction Deprotection (e.g., acid catalysis) Dimethoxy_Dienogest->Reaction Chemical Synthesis Intermediate Dienogest Dienogest (Active Progestin) Reaction->Dienogest Yields

Caption: Synthetic pathway from this compound to Dienogest.

Comparative Analysis of Dienogest with Other Progestins

Once synthesized, Dienogest exhibits a distinct pharmacological profile compared to other progestins. Its performance is characterized by high selectivity for the progesterone receptor and potent endometrial activity. The following tables summarize key experimental data comparing Dienogest with other progestins.

Progesterone Receptor (PR) and Androgen Receptor (AR) Activity
CompoundProgesterone Receptor (PR) Agonist Activity (EC50, nmol/L)Androgen Receptor (AR) Antagonist Activity (EC50, nmol/L)Other Receptor Activity
Dienogest 3.4 - 10.5[1][2][3]420.6 - 775.0[1][2][3]No significant agonistic or antagonistic activity on glucocorticoid (GR) or mineralocorticoid (MR) receptors.[1][3]
Progesterone Activates PRAntagonistic activity on AR and MR.[1][3]-
Dydrogesterone Activates PRSimilar profile to progesterone.[1][3]-
Norethisterone Activates PRActivates AR.[1]Activates Estrogen Receptor alpha (ERα).[1]
Medroxyprogesterone Acetate Activates PRActivates AR.[1]Activates GR.[1]
Oral Endometrial Activity
ProgestinEndometrial Activity (ED50, mg/kg) in McPhail Test
Dienogest 0.0042[1]
Medroxyprogesterone Acetate 0.074[1]
Norethisterone >0.05[1]
Dydrogesterone 1.9[1]

Experimental Protocols

The data presented above is derived from established experimental methodologies. Below are outlines of the key experimental protocols used in the cited studies.

Steroid Hormone Receptor Transactivation Assay

This assay is crucial for determining the agonistic or antagonistic activity of a compound on specific steroid hormone receptors.

  • Cell Culture and Transfection: Human cancer cell lines (e.g., HeLa or T47D) are cultured. These cells are then transiently transfected with two plasmids: one containing the gene for the specific human steroid receptor (e.g., PR, AR, GR, MR, ERα, or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., Dienogest or other progestins). Control groups are treated with a known agonist or antagonist for that receptor.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. The intensity of the light produced is proportional to the level of gene expression induced by the activation of the steroid receptor.

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

McPhail Test for Endometrial Activity

This in vivo assay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of rabbits.

  • Animal Preparation: Immature female rabbits are primed with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Compound Administration: Following estrogen priming, the rabbits are administered the test progestin orally or via injection for a set number of days.

  • Histological Examination: After the treatment period, the animals are euthanized, and their uteri are removed. The uterine tissue is then fixed, sectioned, and stained for histological examination.

  • Scoring and Data Analysis: The degree of glandular proliferation and differentiation of the endometrium is scored based on a standardized scale (McPhail scale). The effective dose 50 (ED50), which is the dose required to produce a defined progestational effect in 50% of the animals, is then determined.

Progesterone Signaling Pathway

The therapeutic effects of Dienogest and other progestins are mediated through their interaction with the progesterone receptor, which in turn modulates gene expression. The following diagram illustrates a simplified progesterone signaling pathway.

Progesterone_Signaling cluster_cell Target Cell Progestin Progestin (e.g., Dienogest) PR Progesterone Receptor (PR) Progestin->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociation of Dimerization Dimerization PR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation to PRE Progesterone Response Element (PRE) on DNA Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Biological_Effects Biological Effects (e.g., endometrial changes) Transcription->Biological_Effects

Caption: Simplified progesterone receptor signaling pathway.

References

Navigating Biomarker Validation: A Comparative Guide on Dienogest and the Status of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a reliable biomarker is a critical step in understanding drug efficacy and patient response. This guide provides a comprehensive overview of the current state of biomarker validation for Dienogest, a synthetic progestin widely used in the treatment of endometriosis. It clarifies the status of Dimethoxy Dienogest, addresses established biomarkers for endometriosis, and details the analytical methodologies pertinent to their detection.

This compound: An Unvalidated Biomarker Candidate

Initial interest in this compound as a potential biomarker for Dienogest therapy has been explored. However, current scientific literature and available data do not support its validation as a clinically relevant biomarker. Research indicates that this compound is primarily recognized as a process-related impurity or a synthetic byproduct of Dienogest, rather than a metabolite formed within the body[1][2][3][4]. As such, its presence and concentration in biological samples are not indicative of the metabolic fate or therapeutic efficacy of Dienogest.

Dienogest: Mechanism of Action and Metabolism

Dienogest exerts its therapeutic effects primarily through its potent progestogenic activity on the endometrium. By activating the progesterone receptor, it induces endometrial tissue atrophy, thereby alleviating the symptoms of endometriosis[5]. The metabolism of Dienogest is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, leading to the formation of pharmacologically inactive metabolites that are rapidly excreted[5][6].

Dienogest_Metabolism Dienogest Dienogest CYP3A4 CYP3A4 Dienogest->CYP3A4 Metabolism Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites Excretion Renal and Fecal Excretion Inactive_Metabolites->Excretion

Caption: Metabolic pathway of Dienogest.

Established Biomarkers for Monitoring Endometriosis

Given the lack of validation for this compound, researchers monitoring the efficacy of Dienogest therapy for endometriosis typically rely on established, albeit imperfect, biomarkers. The most widely studied of these is Cancer Antigen 125 (CA-125).

BiomarkerDescriptionUtility in EndometriosisLimitations
CA-125 A glycoprotein that is elevated in the blood of some women with endometriosis, particularly in more advanced stages.Can be used to monitor treatment response and detect recurrence in patients with initially elevated levels[2][6][7][8].Lacks sensitivity and specificity for diagnosis, as levels can be normal in early-stage endometriosis and elevated in other benign gynecological conditions[2].
C-Reactive Protein (CRP) A marker of systemic inflammation.Dienogest therapy has been shown not to increase levels of high-sensitivity CRP (hs-CRP), in contrast to some oral contraceptives[9][10]. This may indicate a favorable inflammatory profile.Not specific to endometriosis; elevated in a wide range of inflammatory conditions.

Comparative Analysis of Analytical Methodologies

The accurate quantification of Dienogest and its related compounds, including impurities like this compound, is crucial for pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

MethodStationary PhaseMobile PhaseDetectionApplicationReference
Reverse-Phase HPLC C18 or C8Acetonitrile and water or bufferUV (230-305 nm)Quantification of Dienogest in bulk drug and pharmaceutical formulations; detection of process-related impurities.[11][12]

Experimental Protocols

Quantification of Dienogest and Impurities via HPLC

Objective: To determine the concentration of Dienogest and its related impurities in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) or a suitable buffer (e.g., 0.1% orthophosphoric acid)

  • Dienogest reference standard

  • This compound and other impurity reference standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water/buffer in the desired ratio (e.g., gradient elution may be used for separating multiple impurities). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Dienogest and impurity reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare stock solutions. Further dilute the stock solutions to create working standard solutions of known concentrations[11].

  • Sample Preparation: Prepare the sample containing Dienogest by dissolving it in the diluent to achieve a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0-1.2 mL/min).

    • Set the column oven temperature (e.g., 55°C).

    • Set the UV detection wavelength (e.g., 230 nm).

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to Dienogest and its impurities by comparing their retention times and peak areas with those of the reference standards.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase Injection Inject into HPLC Mobile_Phase->Injection Standard_Sol Prepare Standard Solutions Standard_Sol->Injection Sample_Sol Prepare Sample Solution Sample_Sol->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Identify and Quantify Peaks Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

Conclusion

While this compound is not a validated biomarker for Dienogest therapy, a comprehensive understanding of Dienogest's pharmacology and the appropriate use of established biomarkers like CA-125 are essential for researchers in this field. The application of robust analytical methods such as HPLC is fundamental for both quality control of the pharmaceutical product and for further research into the disposition and effects of Dienogest. Future research may yet identify novel and more specific biomarkers for endometriosis and the therapeutic response to Dienogest, but for now, the focus remains on the established clinical and biochemical markers.

References

Unmasking Potential Assay Interference: A Comparative Guide to Dimethoxy Dienogest Cross-Reactivity in Hormone Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest, in common hormone immunoassays. Due to a lack of direct experimental data on this compound, this guide presents data on the cross-reactivity of the parent compound, Dienogest, as a primary surrogate. This information is critical for researchers and clinicians to anticipate and mitigate potential analytical interferences that could lead to erroneous hormone level measurements and misinterpretation of clinical or research data.

Executive Summary

This compound, identified as "Dienogest EP Impurity E," is a compound structurally related to the widely used synthetic progestin, Dienogest. While specific cross-reactivity data for this impurity in hormone assays are not publicly available, analysis of the parent compound provides essential insights. Data from a comprehensive study on steroid hormone immunoassays indicate that Dienogest exhibits negligible cross-reactivity in progesterone and estradiol immunoassays. However, it shows weak cross-reactivity in some testosterone immunoassays.

This guide details the available cross-reactivity data for Dienogest, outlines a general experimental protocol for assessing steroid cross-reactivity, and provides a comparison with other synthetic progestins. Additionally, it includes a visualization of the progesterone receptor signaling pathway to provide context for the hormonal assays discussed.

Data Presentation: Cross-Reactivity of Dienogest

The following table summarizes the cross-reactivity of Dienogest in key hormone immunoassays based on available data. It is important to note that this data is for the parent compound, Dienogest, and serves as an estimate for the potential cross-reactivity of its dimethoxy impurity.

Assay Analyte Immunoassay Platform Dienogest Concentration Tested Observed Cross-Reactivity (%) Potential for Interference
ProgesteroneRoche Elecsys Progesterone II1000 ng/mL< 0.05%Very Low
TestosteroneRoche Elecsys Testosterone II100 ng/mL0.5% - 4.9% (Weak)Low to Moderate
EstradiolRoche Elecsys Estradiol II1000 ng/mL< 0.05%Very Low

Data extracted from the supplementary materials of Krasowski et al., BMC Clinical Pathology, 2014.

Comparison with Alternative Progestins

The potential for cross-reactivity is an important consideration when selecting a progestin for therapeutic or research applications. The following table provides a qualitative comparison of Dienogest with other common synthetic progestins regarding their potential for androgenic effects, which can be an indicator of potential cross-reactivity in testosterone assays.

Progestin Generation Structural Class Relative Androgenic Activity Common Brand Names
DienogestFourth19-Nortestosterone derivativeAnti-androgenicVisanne, Natazia
LevonorgestrelSecondGonaneHighMirena, Plan B One-Step
NorethindroneFirstEstraneModerateAygestin, Ortho-Novum
DrospirenoneFourthSpironolactone analogueAnti-androgenicYaz, Yasmin
Medroxyprogesterone AcetateFirstPregnaneLowProvera, Depo-Provera

Experimental Protocols

Protocol for Assessing Steroid Cross-Reactivity in a Competitive ELISA

This protocol outlines a general procedure for determining the cross-reactivity of a test compound, such as this compound, in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a specific steroid hormone.

1. Principle: In a competitive ELISA, the target hormone in the sample and a labeled version of the hormone compete for a limited number of binding sites on a specific antibody. The presence of a cross-reacting substance will displace the labeled hormone, leading to a change in the signal that is proportional to the concentration and binding affinity of the cross-reactant.

2. Materials:

  • Microtiter plate pre-coated with the specific antibody against the target hormone.

  • Standard solutions of the target hormone.

  • Test compound (e.g., this compound) at various concentrations.

  • Enzyme-labeled target hormone (conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

3. Procedure:

  • Preparation of Reagents: Prepare a series of standard dilutions of the target hormone and the test compound in an appropriate assay buffer.

  • Assay Procedure: a. Add a fixed volume of the standard dilutions and the test compound dilutions to the antibody-coated wells. b. Add a fixed volume of the enzyme-labeled hormone conjugate to each well. c. Incubate the plate for a specified time at a controlled temperature to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate to allow for color development. f. Stop the reaction by adding the stop solution. g. Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of standard hormone at 50% displacement / Concentration of test compound at 50% displacement) x 100

The 50% displacement point is determined from the respective dose-response curves of the standard hormone and the test compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_std Prepare Standard Hormone Dilutions add_samples Add Standards & Test Compound to Ab-coated Plate prep_std->add_samples prep_test Prepare Test Compound (this compound) Dilutions prep_test->add_samples add_conjugate Add Enzyme-labeled Hormone Conjugate add_samples->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Determine 50% Displacement Concentrations (IC50) plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining cross-reactivity.

Caption: Progesterone receptor signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound in hormone assays is currently unavailable, the analysis of its parent compound, Dienogest, provides valuable predictive insights. Dienogest demonstrates very low cross-reactivity in progesterone and estradiol immunoassays, suggesting a low risk of interference. However, its weak cross-reactivity in testosterone assays warrants consideration, especially in research or clinical scenarios where precise testosterone measurement is crucial. Researchers are encouraged to perform validation studies to assess the specific impact of this compound on their particular assay platforms. The use of highly specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended to circumvent cross-reactivity issues when analyzing samples from individuals treated with synthetic steroids.

Comparative analysis of Dimethoxy Dienogest synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dienogest, a fourth-generation progestin, is a key component in oral contraceptives and in the treatment of endometriosis. Its unique pharmacological profile, combining the properties of 19-nortestosterone derivatives and progesterone derivatives, has driven significant interest in efficient and scalable synthetic methodologies. This guide provides a comparative analysis of two prominent synthesis routes to Dienogest, offering insights into their respective advantages and disadvantages based on reported experimental data. It is important to note that while the initial query focused on "Dimethoxy Dienogest," this compound is primarily recognized as an intermediate or impurity in the synthesis of Dienogest. Therefore, this analysis will focus on the synthesis of the active pharmaceutical ingredient, Dienogest.

Comparative Data of Dienogest Synthesis Routes

The following table summarizes the key quantitative parameters for two distinct synthetic pathways to Dienogest, providing a clear comparison of their efficiencies.

ParameterRoute 1: Starting from Estrone-3-Methyl Ether (EME)Route 2: Starting from Estra-4,9-diene-3,17-dione
Starting Material Estrone-3-Methyl EtherEstra-4,9-diene-3,17-dione
Key Intermediates 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene, 3-methoxy-estra-2,5(10)-dien-17-one17β-spiro-1′,2′-oxirane-estra-4,9-dien-3-one-3,3-(2,2-dimethylpropylene)-ketal
Overall Yield Not explicitly stated in a single source, requires calculation from multi-step patents.45.5%[1]
Number of Steps Approximately 6-7 steps[2][3]4 steps[1]
Reported Purity High purity achievable through purification.[2]Final product confirmed by 1H-NMR, 13C-NMR, MS, and IR.[1] HPLC data shows purity up to 99.9%.[4][5]
Key Reagents Alkali metal in liquid ammonia (Birch reduction), cyanomethyl lithium, pyridinium tribromide.[2][3]2,2-dimethyl-1,3-propanediol, potassium tert-butoxide, sodium cyanide, perchloric acid.[6]
Advantages Utilizes a readily available and cheap starting material (EME).[2][3]Fewer reaction steps, potentially leading to a more streamlined process.[1] Avoids the use of toxic reagents like trimethyl sulfonium iodide.[5][7]
Disadvantages Higher number of synthetic steps.[2][3] Some reactions can be difficult to scale up.[2][3]Starting material may be less readily available than EME.

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the two compared synthesis routes for Dienogest.

Dienogest_Synthesis_Route_1 EME Estrone-3-Methyl Ether Intermediate1 3-methoxy-17,17-dialkoxy- estra-1,3,5-triene EME->Intermediate1 Ketalization Intermediate2 3-methoxy-estra-2,5(10)-dien-17-one Intermediate1->Intermediate2 Birch Reduction Intermediate3 3-methoxy-17α-cyanomethyl- 17β-hydroxy-estra-2,5(10)-diene Intermediate2->Intermediate3 Cyanomethylation Intermediate4 17β-Hydroxy-17α-cyanomethyl- estr-5-ene-3-one Intermediate3->Intermediate4 Hydrolysis Dienogest Dienogest Intermediate4->Dienogest Bromination & Debromination

Caption: Synthesis of Dienogest starting from Estrone-3-Methyl Ether (Route 1).

Dienogest_Synthesis_Route_2 StartingMaterial Estra-4,9-diene-3,17-dione IntermediateA 3,3-(2,2-dimethylpropylene)ketal- estra-4,9-dien-17-one StartingMaterial->IntermediateA Ketal Protection IntermediateB 17β-spiro-1′,2′-oxirane- estra-4,9-dien-3-one-3,3- (2,2-dimethylpropylene)-ketal IntermediateA->IntermediateB Epoxidation IntermediateC 17α-cyanomethyl-17β-hydroxy- estra-4,9-dien-3-one-3,3- (2,2-dimethylpropylene)-ketal IntermediateB->IntermediateC Cyanide Ring Opening Dienogest Dienogest IntermediateC->Dienogest Deprotection

Caption: Synthesis of Dienogest from Estra-4,9-diene-3,17-dione (Route 2).

Experimental Protocols

Route 1: Key Experimental Steps (from Estrone-3-Methyl Ether)

This route involves a series of well-established reactions in steroid chemistry. The following are generalized protocols based on patent literature.[2][3]

a) Ketalization of Estrone-3-Methyl Ether: Estrone-3-methyl ether is reacted with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an organic solvent to protect the 17-keto group as a ketal.

b) Birch Reduction: The resulting 3-methoxy-17,17-dialkoxy-estra-1,3,5-triene is subjected to a Birch reduction using an alkali metal (e.g., lithium or sodium) in liquid ammonia and an alcohol (e.g., ethanol) to reduce the aromatic ring.

c) Hydrolysis of the Enol Ether: The enol ether at the 3-position is hydrolyzed using a mild acid (e.g., oxalic acid) to yield 3-methoxy-estra-2,5(10)-dien-17-one.

d) Cyanomethylation: The 17-keto group is reacted with cyanomethyl lithium to introduce the cyanomethyl group at the 17α-position.

e) Hydrolysis of the 3-methoxy group: The 3-methoxy group is hydrolyzed with an acid (e.g., oxalic acid) to give the 3-keto group.

f) Bromination and Debromination: The resulting intermediate is treated with a brominating agent like pyridinium tribromide, followed by dehydrobromination to introduce the C4-C5 double bond and yield Dienogest.

Route 2: Key Experimental Steps (from Estra-4,9-diene-3,17-dione)

This route presents a more direct approach to the Dienogest core structure.[1][6]

1. Ketal Protection of the 3-keto group: Estra-4,9-diene-3,17-dione is reacted with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to selectively protect the 3-keto group. The use of this specific diol is reported to be advantageous due to its stability in subsequent alkaline conditions.[6]

2. Epoxidation of the 17-keto group: The 17-keto group of the protected intermediate is converted to a spiro-epoxide. This reaction is often carried out using a reagent like trimethylsulfonium iodide in the presence of a strong base such as potassium tert-butoxide in an organic solvent like dimethylformamide.

3. Cyanide-mediated Ring Opening of the Epoxide: The epoxide ring is opened by reaction with a cyanide source, such as sodium cyanide, in a suitable solvent system (e.g., ethanol/water). This introduces the 17α-cyanomethyl and 17β-hydroxyl groups.

4. Deprotection of the 3-keto group: The ketal protecting group at the 3-position is removed by acid hydrolysis, typically using an acid like perchloric acid in a solvent such as acetonitrile, to yield the final product, Dienogest.[4][6] The use of perchloric acid in acetonitrile has been shown to provide high purity Dienogest with minimal diene impurity.[5][7]

Conclusion

Both synthetic routes presented offer viable pathways to Dienogest. Route 1, starting from the inexpensive and readily available estrone-3-methyl ether, is a classic approach but involves a greater number of steps. Route 2, commencing from estra-4,9-diene-3,17-dione, is a more concise synthesis with a reported overall yield of 45.5%.[1] The choice of a particular route in a drug development setting will depend on a variety of factors including the cost and availability of starting materials, the scalability of the reactions, the desired purity profile of the final product, and environmental considerations regarding reagent use and waste generation. The detailed experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision based on their specific needs and capabilities.

References

Unveiling the Efficacy Landscape: A Comparative Analysis of Dienogest and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy of Dimethoxy Dienogest and other steroid intermediates reveals a landscape dominated by the well-characterized progestin, Dienogest. While this compound is identified as a key intermediate in the synthesis of Dienogest, a thorough review of available scientific literature indicates a significant gap in data regarding its specific biological efficacy. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive comparison based on available experimental data for Dienogest and other relevant steroid intermediates, while clearly acknowledging the current data limitations for this compound.

Executive Summary

Dienogest, a fourth-generation progestin, is a well-established therapeutic agent for endometriosis and is a component of oral contraceptives. Its efficacy stems from its potent progestogenic and anti-proliferative effects on endometrial tissue. The synthesis of Dienogest involves several steroid intermediates, including this compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile. Despite its crucial role as a precursor, direct comparative studies on the efficacy of this compound are not publicly available. This guide, therefore, focuses on the known efficacy of Dienogest and compares it with other relevant progestins, providing a framework for understanding the structure-activity relationships within this class of compounds.

Synthesis of Dienogest: The Role of this compound

The synthesis of Dienogest is a multi-step process that often starts from estrone-3-methyl ether. A key step in several patented synthetic routes involves the protection of the ketone group at the C3 position as a dimethoxy ketal, forming a dimethoxy intermediate. This intermediate undergoes further transformations at the C17 position, including the introduction of a cyanomethyl group, before the final deprotection to yield Dienogest.

Below is a generalized workflow illustrating a common synthetic pathway for Dienogest, highlighting the position of the dimethoxy intermediate.

Dienogest_Synthesis Estrone_Methyl_Ether Estrone-3-methyl ether Intermediate_1 Estr-5(10),9(11)-diene-3,17-dione derivative Estrone_Methyl_Ether->Intermediate_1 Birch Reduction Dimethoxy_Intermediate This compound Intermediate [(17β)-17-Hydroxy-3,3-dimethoxyestra- 5(10),9(11)-dien-17-yl]acetonitrile Intermediate_1->Dimethoxy_Intermediate Ketalization & Cyanomethylation Dienogest Dienogest Dimethoxy_Intermediate->Dienogest Deprotection

A simplified synthetic pathway to Dienogest.

Comparative Efficacy: Receptor Binding and Anti-Proliferative Activity

The primary mechanism of action of progestins like Dienogest is through their interaction with the progesterone receptor (PR). The binding affinity to the PR, as well as to other steroid receptors, determines the potency and side-effect profile of the compound.

Progesterone Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBA) of Dienogest and other common progestins to the human progesterone receptor. Progesterone is used as the reference compound (RBA = 100%).

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (%)Reference
Progesterone100[1]
Dienogest 10-30 [1]
Levonorgestrel170[2]
Norethisterone155-156[2]
Drospirenone120N/A
Medroxyprogesterone Acetate75N/A

Note: Data for this compound is not available in the reviewed literature. The binding affinity of intermediates can vary significantly from the final active pharmaceutical ingredient.

Anti-Proliferative Effects

A key therapeutic effect of Dienogest in endometriosis is its ability to inhibit the proliferation of endometrial cells. This is often studied in vitro using cancer cell lines that express the progesterone receptor, such as T47D breast cancer cells.

CompoundCell LineAssayEndpointResultReference
Dienogest T47DCell Proliferation AssayInhibition of cell growthDose-dependent inhibition[3]
ProgesteroneT47DCell Proliferation AssayInhibition of cell growthDose-dependent inhibition (biphasic)[4]
LevonorgestrelT47DCell Proliferation AssayPro-proliferative at low doses[5]
NorethisteroneMCF-7Cell Proliferation AssayPro-proliferative[6]

Note: Specific anti-proliferative data for this compound is not available. The structural differences, particularly the presence of the dimethoxy group at C3, would likely alter its interaction with the progesterone receptor and subsequent downstream signaling pathways compared to Dienogest.

Signaling Pathway of Progestins

The biological effects of progestins are mediated through the progesterone receptor, a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding to its ligand, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

Progestin_Signaling Progestin Progestin (e.g., Dienogest) PR Progesterone Receptor (PR) Progestin->PR HSP Heat Shock Proteins (HSP) PR->HSP dissociation PR_Progestin PR-Progestin Complex PR->PR_Progestin Binding PR_Dimer PR Dimer PR_Progestin->PR_Dimer Dimerization Nucleus Nucleus PR_Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Binding & Regulation Biological_Effects Biological Effects (e.g., Anti-proliferative) Gene_Transcription->Biological_Effects

References

An In Vitro Comparative Analysis of Dienogest and its Putative Derivative, Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the synthetic progestin Dienogest and a theoretical derivative, Dimethoxy Dienogest. The information presented aims to assist researchers, scientists, and drug development professionals in understanding the pharmacological profile of Dienogest and offers a framework for the evaluation of novel derivatives. While extensive data for Dienogest is available and presented herein, data for this compound is currently unavailable in the public domain. The sections pertaining to this compound serve as a template for future comparative studies.

Overview and Mechanism of Action

Dienogest is a fourth-generation progestin derived from 19-nortestosterone, known for its high selectivity for the progesterone receptor (PR) and its potent progestagenic effects on endometrial tissue.[1][2][3] It is widely used in the treatment of endometriosis.[1][2][4] The primary mechanism of action for Dienogest involves binding to and activating the progesterone receptor, leading to the decidualization of endometrial tissue, inhibition of cell proliferation, and a reduction in estrogen production.[2][5][6] It also exhibits anti-androgenic properties.[2][4]

This compound, as a putative derivative, is hypothesized to have altered binding affinities and cellular effects. The introduction of dimethoxy groups could potentially modify its lipophilicity, receptor interaction, and metabolic stability, thereby influencing its overall pharmacological profile.

Signaling Pathway of Dienogest

The binding of Dienogest to the progesterone receptor initiates a cascade of events that modulate gene expression in target cells. This pathway is crucial for its therapeutic effects.

Dienogest_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DNG Dienogest PR Progesterone Receptor (PR-A / PR-B) DNG->PR Binds to DNG_PR_Complex DNG-PR Complex PR->DNG_PR_Complex Nucleus Nucleus DNG_PR_Complex->Nucleus Translocates to PRE Progesterone Response Element (PRE) DNG_PR_Complex->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Cellular_Effects Cellular Effects (e.g., Anti-proliferation, Decidualization) Transcription->Cellular_Effects

Caption: Signaling pathway of Dienogest upon binding to the progesterone receptor.

Receptor Binding Affinity

The interaction of a compound with its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the known receptor binding affinities for Dienogest.

ReceptorLigandBinding Affinity (EC50, nmol/L)Notes
Progesterone Receptor (PR)Dienogest 3.4 - 10.5[3][7]Exhibits high selectivity for PR.[3]
This compoundData not available
Androgen Receptor (AR)Dienogest 420.6 - 775.0 (antagonistic activity)[3][7]Possesses anti-androgenic properties.[2][4]
This compoundData not available
Glucocorticoid Receptor (GR)Dienogest > 3000 (no agonistic or antagonistic action)[3][7]Minimal to no glucocorticoid activity.[1]
This compoundData not available
Mineralocorticoid Receptor (MR)Dienogest > 3000 (no agonistic or antagonistic action)[3][7]No significant mineralocorticoid activity.[1]
This compoundData not available
Estrogen Receptor Alpha (ERα)Dienogest > 3000 (no activation)[3][7]Does not exhibit estrogenic activity.[2]
This compoundData not available
Estrogen Receptor Beta (ERβ)Dienogest > 3000 (no activation)[3]No activation of ERβ.[2]
This compoundData not available

Effects on Cell Proliferation

A key therapeutic effect of Dienogest in endometriosis is the inhibition of endometrial cell proliferation. In vitro assays are essential to quantify this anti-proliferative activity.

Cell LineCompoundConcentrationProliferation Inhibition
Human Endometrial Stromal Cells (ESCs)Dienogest >10⁻⁷ mol/LDose-dependent inhibition.[5][6]
This compoundData not available
Immortalized Human Endometrial Epithelial CellsDienogest ≥10⁻⁸ mol/LDose-dependent inhibition.[8]
This compoundData not available
Endometrial Ishikawa CellsDienogest 10⁻¹⁰ M to 10⁻⁵ MSignificant reduction in proliferation.[9][10]
This compoundData not available

Modulation of Gene Expression

Dienogest's binding to the progesterone receptor leads to changes in the expression of various genes involved in cell cycle regulation, inflammation, and tissue remodeling.

Cell TypeCompoundKey Downregulated GenesKey Upregulated Genes
Ovarian Endometriotic Stromal CellsDienogest Matrix metalloproteinases (MMPs), Colony-stimulating factor 1 (CSF1), Macrophage-stimulating 1 (MST1)[11][12]-
This compoundData not availableData not available
Immortalized Human Endometrial Epithelial CellsDienogest Cyclin D1, Cyclin E1[8]-
This compoundData not availableData not available
Human Endometrial Stromal CellsDienogest -Prolactin mRNA[5][6]
This compoundData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific steroid hormone receptor.

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Prep_Cytosol Prepare Receptor Source (e.g., Rat Uterine Cytosol) Incubate Incubate Receptor, Radioligand, and Competitor at various concentrations Prep_Cytosol->Incubate Prep_Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-Estradiol) Prep_Radioligand->Incubate Prep_Competitor Prepare Unlabeled Competitor (Dienogest or this compound) Prep_Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., charcoal adsorption) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Generate Displacement Curve and Calculate IC50/Ki Measure->Analyze

Caption: Workflow for a competitive receptor binding assay.

Protocol Details:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats can be used as a source of estrogen and progesterone receptors.[13] The tissue is homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the receptors.

  • Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of a radiolabeled steroid (e.g., ³H-progesterone) and varying concentrations of the unlabeled test compound (Dienogest or this compound).

  • Separation of Bound and Free Ligand: After incubation, unbound steroid is removed, often by adding a charcoal-dextran suspension, which adsorbs small unbound molecules. The mixture is then centrifuged.

  • Measurement of Radioactivity: The radioactivity of the supernatant, which contains the receptor-bound radiolabeled steroid, is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Cell_Proliferation_Assay cluster_0 Cell Culture & Treatment cluster_1 BrdU Labeling & Detection cluster_2 Data Analysis Seed_Cells Seed Endometrial Cells in a 96-well plate Treat_Cells Treat Cells with various concentrations of Dienogest or this compound Seed_Cells->Treat_Cells Add_BrdU Add BrdU labeling solution and incubate Treat_Cells->Add_BrdU Fix_Denature Fix cells and denature DNA Add_BrdU->Fix_Denature Add_Antibody Add anti-BrdU-POD antibody Fix_Denature->Add_Antibody Add_Substrate Add substrate and measure colorimetric change Add_Antibody->Add_Substrate Analyze Quantify Absorbance and Determine Proliferation Rate Add_Substrate->Analyze

Caption: Workflow for a BrdU cell proliferation assay.

Protocol Details:

  • Cell Seeding: Endometrial cells (e.g., Ishikawa cells) are seeded into a 96-well plate at a specific density and allowed to attach overnight.[10]

  • Treatment: The cells are then treated with various concentrations of Dienogest or this compound for a defined period (e.g., 24-72 hours).[10]

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Immunodetection: After incubation with BrdU, the cells are fixed, and the DNA is denatured. An antibody conjugate that specifically recognizes BrdU (e.g., anti-BrdU-POD) is added.

  • Signal Detection: A substrate for the enzyme conjugated to the antibody (e.g., peroxidase) is added, resulting in a colorimetric reaction. The absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

Conclusion

The available in vitro data robustly characterize Dienogest as a highly selective progesterone receptor agonist with potent anti-proliferative effects on endometrial cells. Its well-defined receptor binding profile and effects on gene expression provide a solid foundation for its clinical efficacy in endometriosis.

The comparative framework presented here for this compound highlights the key in vitro experiments necessary to elucidate the pharmacological profile of a novel derivative. Future studies on this compound should focus on determining its receptor binding affinities, quantifying its impact on endometrial cell proliferation, and profiling its effects on the expression of key genes involved in endometriosis pathophysiology. Such data will be essential to ascertain its potential as a therapeutic agent and to understand how the addition of dimethoxy moieties alters the activity of the parent compound, Dienogest.

References

Head-to-head comparison of analytical methods for Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Analytical Methods for Dienogest

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and therapeutic efficacy. Dienogest, a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis, necessitates reliable analytical methods for its determination in both bulk drug and pharmaceutical formulations.[1] This guide provides a comprehensive head-to-head comparison of various analytical techniques employed for the quantification of Dienogest, offering insights into their principles, experimental parameters, and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

The analytical methods predominantly utilized for the determination of Dienogest include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry. Each of these techniques offers distinct advantages and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.

Quantitative Data Summary

The performance of different analytical methods for Dienogest is summarized in the table below, providing a comparative overview of their key validation parameters.

ParameterHPLC Method 1[2]HPLC Method 2[3][4]UV-Spectrophotometry Method 1[5][6]UV-Spectrophotometry Method 2[3][4]
Linearity Range Not Specified3.0–45.0 µg/mL1–5 µg/mL2.0–24.0 µg/mL
λmax 214 nm280 nm297 nmNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified0.2 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified2.0 µg/mL
Accuracy (% Recovery) Not SpecifiedNot Specified93.9 – 100.3%Not Specified
Precision (% RSD) < 2.0%Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in this comparison.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the analysis of pharmaceutical compounds.

Method 1: Bioanalytical HPLC Method for Dienogest in Rat Plasma [2]

  • Sample Preparation: Extraction of Dienogest from plasma samples is required before injection into the HPLC system.[2] A stock solution of Dienogest (1 mg/mL) is prepared by dissolving the standard compound in acetonitrile.[2]

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 150x4.6mm, 3.5µm.[2]

    • Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60% v/v).[2]

    • Flow Rate: 1.0 ml/min.[2]

    • Detection: UV detection at 214 nm.[2]

    • Internal Standard: Norethisterone.[2]

  • System Suitability: The number of theoretical plates should be not less than 2000, and the tailing factor should not be more than 2.[2]

Method 2: HPLC Method for Simultaneous Determination of Dienogest and Estradiol Valerate [3][4]

  • Sample Preparation: For tablets, a powdered sample equivalent to one tablet is dissolved in acetonitrile, with cyproterone acetate added as an internal standard.[4]

  • Chromatographic Conditions:

    • Column: ACE C8.[3][4]

    • Mobile Phase: Acetonitrile–NH4NO3 (0.03 M, pH 5.4; 70 + 30, v/v).[3][4]

    • Flow Rate: 2 mL/min.[3][4]

    • Detection: UV detection at 280 nm.[3][4]

    • Internal Standard: Cyproterone acetate.[3][4]

UV-Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of drugs.

Method 1: Stability-Indicating UV-Spectrophotometric Method [5][6]

  • Sample Preparation: A stock solution of Dienogest (1000 µg/ml) is prepared by dissolving 10 mg of the drug in 10 ml of methanol. This is further diluted to obtain the desired concentrations for analysis.[6]

  • Spectrophotometric Conditions:

    • Instrument: Shimadzu double beam UV-visible spectrophotometer 1700.[5][6]

    • Wavelength: 297 nm.[5][6]

    • Blank: Methanol.[6]

Method 2: Chemometric Spectrophotometric Methods [3][4]

  • Sample Preparation: Solutions of Dienogest are prepared in methanol–water (3 + 1, v/v).[3][4]

  • Spectrophotometric Conditions:

    • Methodology: Principal component regression and partial least-squares methods are developed based on the measurement of absorbances in their zero-order spectra.[3][4]

Visualizations

Workflow for Comparison of Analytical Methods

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for Dienogest.

Analytical_Method_Comparison_Workflow cluster_0 Start: Define Analytical Need cluster_1 Method Selection Criteria cluster_2 Available Analytical Methods cluster_3 Method Validation and Comparison cluster_4 Final Method Selection Define_Need Define Analytical Requirement (e.g., QC, Bioanalysis, Stability) Criteria Considerations: - Sample Matrix - Required Sensitivity (LOD/LOQ) - Specificity - Availability of Equipment - Cost and Time Define_Need->Criteria HPLC HPLC Criteria->HPLC HPTLC HPTLC Criteria->HPTLC UV_Spec UV-Spectrophotometry Criteria->UV_Spec Polarography Polarography Criteria->Polarography Validation Perform Method Validation (ICH Guidelines) HPLC->Validation HPTLC->Validation UV_Spec->Validation Polarography->Validation Comparison Compare Performance Data: - Linearity - Accuracy - Precision - LOD/LOQ Validation->Comparison Select_Method Select Optimal Method Comparison->Select_Method

Caption: Workflow for selecting an analytical method for Dienogest.

Signaling Pathway (Illustrative Example)

While not directly applicable to the analytical methods themselves, a signaling pathway diagram can illustrate the mechanism of action of Dienogest for a comprehensive understanding.

Dienogest_Mechanism_of_Action Dienogest Dienogest Progesterone_Receptor Progesterone Receptor (PR) Dienogest->Progesterone_Receptor Binds to PR_Complex Dienogest-PR Complex Progesterone_Receptor->PR_Complex Nucleus Nucleus PR_Complex->Nucleus Translocates to Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Therapeutic_Effects Therapeutic Effects (e.g., Inhibition of Endometrial Growth) Gene_Transcription->Therapeutic_Effects

Caption: Simplified mechanism of action of Dienogest.

References

Benchmarking Dimethoxy Dienogest Purity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their related compounds is paramount for accurate and reproducible results. This guide provides a comparative benchmark for the purity of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest, against established standards.

This compound, also identified as Dienogest EP Impurity E, is a critical reference standard for the quality control of Dienogest, a widely used therapeutic agent for endometriosis and contraception.[1][2][3][4] The presence and quantity of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, rigorous analytical testing is essential to ensure that the levels of such impurities are within acceptable limits.

Comparative Purity Analysis

Reference standards for this compound are commercially available from various suppliers and are typically characterized as "highly purified." While specific batch-to-batch purity can vary, a general specification for research-grade this compound is often cited as being greater than 90%. For pharmaceutical applications, reference standards with purity values of 98% or higher are commonly utilized to ensure the accuracy of analytical methods.[5]

The following table summarizes the typical purity specifications for this compound and the acceptance criteria for impurities in Dienogest as per general pharmacopeial guidelines. It is important to note that specific limits for Dienogest Impurity E in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) are detailed in their respective monographs, which should be consulted for definitive compliance information.

ParameterThis compound Reference StandardDienogest API (Typical Pharmacopeial Limit for a Specified Impurity)
Purity >90% (Research Grade)[6] / ≥98% (Pharmaceutical Grade)Reporting Threshold: ≥0.05% , Identification Threshold: ≥0.10% , Qualification Threshold: ≥0.15%
CAS Number 102193-41-9N/A
Molecular Formula C₂₂H₃₁NO₃N/A
Molecular Weight 357.49 g/mol N/A

Experimental Protocol: HPLC-Based Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the identification and quantification of this compound and other related substances in Dienogest. The following protocol is a composite of validated methods described in the scientific literature.[7][8][9][10][11][12]

Materials and Reagents
  • Dienogest API (sample for analysis)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV detector
Column Inertsil C8 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/17, 20/20, 45/48, 85/48, 86/17, 100/17
Flow Rate 1.2 mL/min
Column Temperature 55°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (30:70 v/v)

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1.5 µg/mL).

  • Test Solution: Accurately weigh and dissolve a specified amount of the Dienogest API sample in the diluent to obtain a final concentration (e.g., 1000 µg/mL).

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution and record the peak area.

  • Inject the test solution and record the peak areas for both the main Dienogest peak and any impurity peaks, including this compound.

Calculation of Impurity Content

The percentage of this compound in the Dienogest API sample can be calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Where:

  • Area_impurity_sample is the peak area of this compound in the test solution.

  • Area_standard is the peak area of this compound in the reference standard solution.

  • Concentration_standard is the concentration of the this compound reference standard solution.

  • Concentration_sample is the concentration of the Dienogest API in the test solution.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_ref Prepare Reference Standard (this compound) hplc_system Equilibrate HPLC System prep_ref->hplc_system prep_test Prepare Test Solution (Dienogest API) prep_test->hplc_system prep_diluent Prepare Diluent (Water:Acetonitrile) prep_diluent->prep_ref prep_diluent->prep_test inject_blank Inject Blank hplc_system->inject_blank inject_ref Inject Reference Standard inject_blank->inject_ref inject_test Inject Test Solution inject_ref->inject_test record_peaks Record Peak Areas inject_test->record_peaks calculate Calculate % Impurity record_peaks->calculate Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary (+) GnRH Ovaries Ovaries Pituitary->Ovaries (+) LH & FSH Endometrium Endometrium Ovaries->Endometrium (+) Estrogen Dienogest Dienogest Dienogest->Hypothalamus GnRH GnRH LH LH FSH FSH Estrogen Estrogen

References

Dimethoxy Dienogest: A Comparative Analysis of its Anti-Androgenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-androgenic activity of Dimethoxy Dienogest (Dienogest) against other well-established anti-androgenic compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer an objective evaluation of its performance.

Comparative Analysis of Anti-Androgenic Activity

The anti-androgenic potential of Dienogest and its comparators has been evaluated through various in vitro assays, including androgen receptor (AR) binding affinity and reporter gene assays. The data summarized below offers a quantitative comparison of their efficacy.

CompoundParameterValueCell Line/SystemReference
Dienogest EC50 (Antagonistic Activity on AR) 420.6 nM or 775.0 nMNot Specified[1]
Cyproterone Acetate IC50 (AR Antagonist) 7.1 nMNot Specified[2][3][4][5]
IC50 (vs. DHT in rat prostate cytosol AR) 24 nMRat Prostate Cytosol[6]
EC50 (Partial Agonist of AR) 4.0 µMNot Specified[2]
Kd (Binding to cytosolic AR) 11.6 nMRat Prostate Cytosol[7]
Flutamide (active metabolite, Hydroxyflutamide) Ki (interaction with rat anterior pituitary AR) 55 nMRat Anterior Pituitary[8]
IC50 (blockage of [3H] testosterone uptake) 50 nMRat Adenohypophysial Cells[8]
Bicalutamide IC50 (AR Antagonist) 159–243 nMNot Specified[9][10]
IC50 (in LNCaP/AR(cs) cell line) 0.16 µMLNCaP/AR(cs)[11]
Ki (binding to AR) 12.5 µMNot Specified[12]

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting or mediating a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor. A lower value for these parameters generally indicates a higher potency or affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of anti-androgenic activity are provided below.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of a test compound to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (AR) ligand-binding domain (LBD).

  • Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone, [³H]-DHT).

  • Test compound (e.g., Dienogest) and reference compounds (e.g., Cyproterone Acetate).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[13]

  • Scintillation cocktail.

  • Multi-well plates (e.g., 96-well or 384-well).

  • Scintillation counter.

Procedure:

  • Prepare a solution of the recombinant AR-LBD in assay buffer.

  • Add the AR-LBD solution to the wells of the microplate.

  • Prepare serial dilutions of the test compound and reference compounds.

  • Add the diluted compounds to the wells containing the AR-LBD.

  • Add the radiolabeled androgen to all wells at a fixed concentration.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the bound from the free radioligand (e.g., using filtration or scintillation proximity assay beads).

  • Add scintillation cocktail to the wells (if using liquid scintillation counting).

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Androgen-Dependent Reporter Gene Assay

This cell-based assay measures the ability of a test compound to inhibit androgen-induced gene expression.

Objective: To determine the functional anti-androgenic activity of a test compound.

Materials:

  • A mammalian cell line that expresses the human androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector (e.g., COS-1).[14]

  • A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or green fluorescent protein).

  • Cell culture medium and supplements.

  • Test compound and a known androgen (e.g., Dihydrotestosterone, DHT).

  • Transfection reagent (if applicable).

  • Lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Culture the cells in appropriate medium.

  • If using a transient transfection system, co-transfect the cells with the AR expression vector and the ARE-reporter plasmid. For stable cell lines, this step is not necessary.

  • Plate the cells in a multi-well plate.

  • Treat the cells with the test compound at various concentrations in the presence of a fixed concentration of an androgen agonist (e.g., DHT). Include control wells with vehicle and androgen agonist only.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells to release the reporter protein.

  • Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase).

  • Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition of androgen-induced reporter activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal androgen-induced reporter gene activity.

In Vivo Hershberger Assay

The Hershberger assay is a short-term in vivo screening method in rats to detect substances with androgenic or anti-androgenic activity.

Objective: To assess the in vivo anti-androgenic effects of a test compound on androgen-dependent tissues.

Materials:

  • Castrated prepubertal male rats.

  • Test compound, a reference androgen (e.g., testosterone propionate, TP), and a reference anti-androgen (e.g., flutamide).

  • Vehicle for administration (e.g., corn oil).

  • Animal housing and care facilities.

  • Surgical and necropsy instruments.

  • Analytical balance.

Procedure:

  • Acclimate the castrated rats for a few days before the start of the study.

  • Divide the animals into treatment groups: vehicle control, reference androgen alone (TP), test compound at different doses plus TP, and reference anti-androgen plus TP.

  • Administer the test compound and reference compounds daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection.[15][16]

  • Administer the reference androgen (TP) to all groups except the vehicle control.

  • Record body weights daily.

  • On day 11, euthanize the animals and perform a necropsy.

  • Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[17][18]

  • Compare the organ weights of the groups treated with the test compound plus TP to the group treated with TP alone.

  • A statistically significant decrease in the weight of androgen-dependent tissues in the presence of the test compound indicates anti-androgenic activity.

Visualizations

The following diagrams illustrate the androgen signaling pathway and a typical experimental workflow for assessing anti-androgenic activity.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_DHT Binding & Dissociation AR_DHT_dimer AR-DHT Dimer AR_DHT->AR_DHT_dimer Dimerization & Translocation Dimethoxy_Dienogest This compound Dimethoxy_Dienogest->AR_HSP Blocks Binding ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Androgen Signaling Pathway and Mechanism of Action of this compound.

Experimental_Workflow start Start: Hypothesis This compound has anti-androgenic activity in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Model start->in_vivo binding_assay Androgen Receptor Competitive Binding Assay in_vitro->binding_assay reporter_assay Androgen-Dependent Reporter Gene Assay in_vitro->reporter_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis reporter_assay->data_analysis hershberger Hershberger Assay in_vivo->hershberger hershberger->data_analysis conclusion Conclusion: Validation of Anti-Androgenic Activity data_analysis->conclusion

Caption: Experimental workflow for validating anti-androgenic activity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dimethoxy Dienogest, an impurity of the synthetic progestin Dienogest, requires careful management due to its potential health hazards and environmental impact. This document provides a comprehensive guide to its proper disposal, adhering to regulatory standards and safety protocols.

Hazard Profile and Disposal Considerations

This compound is suspected of damaging fertility or the unborn child and may be harmful if swallowed.[1] Its parent compound, Dienogest, is also classified as a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, the disposal of this compound must be conducted in a manner that mitigates these risks. Improper disposal can lead to the contamination of water supplies and soil, posing a threat to wildlife and human health.[4]

The primary regulatory framework for pharmaceutical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5][6] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although it is not specified whether this compound falls under this category.[4][5][7] Many states have their own, often more stringent, regulations for pharmaceutical waste.[4]

A key aspect of recent EPA regulations, under Subpart P, is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[5] The recommended method for the disposal of hazardous pharmaceutical waste is typically incineration at a permitted treatment facility.[5][6]

Summary of Key Information

CharacteristicInformationSource
Chemical Name This compound[8][9]
Synonyms Dienogest Impurity H[1]
Primary Hazards Suspected of damaging fertility or the unborn child; May be harmful if swallowed.[1]
Potential Health Effects of Parent Compound (Dienogest) Suspected of causing cancer; May cause harm to breast-fed children; Causes skin and serious eye irritation; May cause respiratory irritation.[2][3]
Environmental Hazards of Parent Compound (Dienogest) Very toxic to aquatic life with long-lasting effects.[2]
Primary Disposal Regulation Dispose in a manner consistent with federal, state, and local regulations.[1]
Recommended Disposal Method Incineration at a licensed medical incineration site for hazardous pharmaceutical waste.[5][6]
Prohibited Disposal Method Do not flush down drains.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and face protection when handling this compound.[1]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Wash hands thoroughly after handling.[1]

2. Waste Identification and Segregation:

  • Identify all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

  • Segregate this waste into a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

  • Do not mix this compound waste with non-hazardous waste.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a secure, designated area away from incompatible materials.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Keep the container closed except when adding waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS).

  • Ensure the disposal is carried out in accordance with all federal, state, and local regulations. The preferred method is high-temperature incineration.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

  • Keep copies of all waste manifests and other documentation provided by the disposal company.

Experimental Protocols

No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the available resources. The standard and recommended procedure is collection by a licensed hazardous waste management service for incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Contaminated Materials? (Gloves, Glassware, etc.) A->B C Unused/Expired Product A->C D Segregate into a Labeled Hazardous Waste Container B->D Yes I Rinse empty container 3x? (Consult EHS) B->I No (Empty Container) C->D E Store in a Secure, Designated Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for High-Temperature Incineration F->G H Maintain Disposal Records G->H I->D No J Dispose of rinsed container as non-hazardous waste I->J Yes K Collect rinsate as hazardous waste J->K

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dimethoxy Dienogest

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethoxy Dienogest. The following procedures for personal protective equipment (PPE), handling, and disposal are essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[1]
Hand Protection Chemical-resistant, impervious gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 must be inspected prior to use.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when there is a risk of dust inhalation.[2] In well-ventilated areas, it may not be required.
Body Protection Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][2] A lab coat is standard.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the key steps for safe operations.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receiving Receive Shipment storage Store in a Tightly Sealed Container in a Cool, Well-Ventilated Area receiving->storage Inspect Container ppe Don Appropriate PPE storage->ppe weighing Weigh Compound in a Ventilated Enclosure ppe->weighing experiment Conduct Experiment in a Designated Area weighing->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate waste_collection Collect Waste in a Labeled, Sealed Container decontaminate->waste_collection disposal Dispose of Waste According to Institutional and Local Regulations waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate unnecessary personnel from the area and secure the location.[3]

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Personal Protection: Before addressing the spill, responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4][5]

  • Containment and Cleanup:

    • Avoid generating dust.[1]

    • For solid materials, gently sweep or vacuum the spillage and collect it into a suitable, labeled container for disposal.[1][3]

    • Thoroughly clean the spill surface to remove any residual contamination.[1] A sodium hypochlorite solution can be used for washing the non-recoverable remainder.[4]

First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop or persist, seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1] If irritation occurs, seek medical advice.[6]
Eye Contact Rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] If contact lenses are present and easy to do, remove them.[3]
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection and Storage cluster_disposal Final Disposal exp_waste Expired or Unused This compound waste_container Place in a Labeled, Sealed, Hazardous Waste Container exp_waste->waste_container cont_materials Contaminated PPE, Glassware, and Supplies cont_materials->waste_container temp_storage Store in a Designated, Secure Area Away from Incompatible Materials waste_container->temp_storage licensed_disposal Arrange for Pickup by a Licensed Hazardous Material Disposal Company temp_storage->licensed_disposal incineration Incinerate in an Approved Facility with an Afterburner and Scrubber licensed_disposal->incineration

Caption: Disposal Workflow for this compound.

Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with household garbage or allow it to enter the sewage system.[7]

  • Packaging: Uncleaned or empty containers should be disposed of according to official regulations.[7]

  • Professional Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.